2-Deacetyltaxuspine X
Description
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Properties
Molecular Formula |
C41H50O14 |
|---|---|
Molecular Weight |
766.8 g/mol |
IUPAC Name |
[(3Z,8E)-2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C41H50O14/c1-22-33(50-25(4)43)19-32-36(52-27(6)45)18-31(21-49-24(3)42)35(55-37(48)17-16-30-14-12-11-13-15-30)20-34(51-26(5)44)23(2)39(53-28(7)46)40(54-29(8)47)38(22)41(32,9)10/h11-18,32-36,40H,19-21H2,1-10H3/b17-16+,31-18-,39-23+ |
InChI Key |
FLBNRACKRBUYNP-IXDVPKKFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of 2-Deacetyltaxuspine X: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Summary
2-Deacetyltaxuspine X is a naturally derived taxoid, a class of diterpenoid compounds that have garnered significant attention in the field of pharmacology, primarily due to the anti-cancer properties of its famous relative, Paclitaxel (Taxol®). The origin of this compound is rooted in the secondary metabolism of yew trees, specifically the Japanese Yew, Taxus cuspidata. This document provides a detailed exploration of its origin, including its isolation from its natural source, its structural relationship to other taxoids, and its putative biosynthetic pathway. While this compound itself is not as extensively studied as other taxoids, its existence provides valuable insight into the chemical diversity of this important class of molecules.
Natural Source and Isolation
This compound is a derivative of Taxuspine X, which was first isolated from the Japanese Yew (Taxus cuspidata)[1][2]. Taxoids are typically found in the bark, needles, and stems of various Taxus species[3]. The isolation of these compounds is a complex process involving extraction and chromatographic separation.
Generalized Experimental Protocol for Taxoid Isolation
Table 1: Generalized Experimental Protocol for Taxoid Isolation
| Step | Procedure | Details |
| 1. Collection and Preparation of Plant Material | Harvest fresh plant material (e.g., needles and stems of Taxus cuspidata). | The plant material is typically air-dried and then ground into a fine powder to increase the surface area for extraction. |
| 2. Extraction | The powdered plant material is extracted with a suitable organic solvent. | Methanol or ethanol (B145695) are commonly used solvents for initial extraction. This process is often carried out at room temperature over several days with agitation. |
| 3. Solvent Partitioning | The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. | A common partitioning scheme involves suspending the crude extract in a water/methanol mixture and then sequentially extracting with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297). |
| 4. Column Chromatography | The fraction containing the taxoids (often the ethyl acetate or chloroform fraction) is subjected to multiple rounds of column chromatography. | Silica gel is a common stationary phase. A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used to separate the complex mixture of compounds. |
| 5. High-Performance Liquid Chromatography (HPLC) | Fractions enriched with the target compound are further purified using preparative HPLC. | Reversed-phase HPLC (e.g., C18 column) with a mobile phase such as a methanol/water or acetonitrile/water gradient is typically employed to isolate the pure compound. |
| 6. Structure Elucidation | The structure of the isolated compound is determined using spectroscopic methods. | This involves analysis by ¹H NMR (Proton Nuclear Magnetic Resonance), ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance), and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. |
Experimental Workflow for Taxoid Isolation
Caption: A generalized workflow for the isolation and identification of taxoids from Taxus cuspidata.
Biosynthetic Origin
The biosynthesis of taxoids is a complex pathway that begins with the universal precursor of diterpenes, geranylgeranyl diphosphate (B83284) (GGPP). While the complete biosynthetic pathway to this compound has not been fully elucidated, it is understood to branch off from the well-established pathway leading to Paclitaxel.
The formation of the taxane (B156437) skeleton is the first committed step, followed by a series of hydroxylations, acetylations, and other modifications catalyzed by a suite of enzymes, including cytochrome P450 monooxygenases and acyltransferases. This compound is likely a downstream product of this pathway, with its direct precursor being Taxuspine X. The deacetylation at the C2 position is likely catalyzed by an esterase.
Proposed Biosynthetic Pathway for this compound
Caption: A putative biosynthetic pathway for this compound, starting from the universal diterpene precursor GGPP.
Quantitative Data
Table 2: Representative Yields of Other Taxoids from Taxus Species
| Taxoid | Plant Source | Yield (% of dry weight) |
| Paclitaxel | Taxus brevifolia (bark) | 0.01 - 0.02 |
| 10-Deacetylbaccatin III | Taxus baccata (needles) | 0.1 |
| Cephalomannine | Taxus wallichiana (bark) | 0.005 - 0.02 |
Note: These values are approximate and can vary significantly.
Conclusion
The origin of this compound is traced back to the Japanese Yew, Taxus cuspidata, a rich source of diverse taxoid structures. While it is a minor component compared to more abundant taxoids, its existence highlights the intricate and varied biosynthetic machinery within the Taxus genus. Further research is needed to fully elucidate its specific biosynthetic pathway and to explore its potential biological activities. The information presented in this guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development.
References
- 1. Bioactive taxoids from the Japanese yew Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 33 TAXUSPINES A〜E, NEW TAXOIDS FROM JAPANESE YEW TAXUS CUSPIDATA INHIBITING DRUG TRANSPORT ACTIVITY OF P-GLYCOPROTEIN ON MULTIDRUG-RESISTANT CELLS [jstage.jst.go.jp]
- 3. Neutral taxoids from Taxus cuspidata as modulators of multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Taxuspine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of taxuspine compounds, a class of taxane (B156437) diterpenoids derived from various species of the yew tree (Taxus). While paclitaxel (B517696) (Taxol®) remains the most renowned member of the taxane family, taxuspines are emerging as a significant area of research due to their unique biological activities, particularly as modulators of multidrug resistance in cancer. This document details the foundational methodologies for the extraction, purification, and structural elucidation of these complex natural products. Furthermore, it explores their interaction with key cellular targets, such as P-glycoprotein, and touches upon their potential influence on critical signaling pathways like NF-κB. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research in this promising field of drug discovery.
Introduction
The genus Taxus, commonly known as the yew, is a rich source of structurally diverse and biologically active diterpenoids known as taxanes. The discovery of paclitaxel and its subsequent success as a potent anticancer agent spurred intensive investigation into the chemical constituents of various Taxus species, leading to the identification of hundreds of taxane analogues. Among these, the taxuspine compounds have garnered considerable interest.
Taxuspines are a subgroup of taxoids that often possess distinct structural features compared to paclitaxel. Their discovery has been driven by the ongoing search for novel therapeutic agents, particularly those that can overcome the challenge of multidrug resistance (MDR) in cancer chemotherapy. MDR is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. Several taxuspine derivatives have demonstrated the ability to inhibit P-gp, making them promising candidates for combination therapies to enhance the effectiveness of existing anticancer drugs.[1][2][3]
This guide aims to provide researchers and drug development professionals with a detailed technical resource on the core aspects of taxuspine discovery and isolation. It consolidates information on experimental protocols, quantitative data, and the current understanding of their mechanism of action to support and guide future research endeavors.
Discovery and Sourcing
Taxuspine compounds have been isolated from various parts of different Taxus species, including the needles, stems, and seeds. The initial discovery often involves large-scale screening of Taxus extracts for biological activity, followed by bioassay-guided fractionation to isolate the active constituents.
Table 1: Selected Taxuspine Compounds and Their Botanical Sources
| Compound | Taxus Species | Plant Part | Reference |
| Taxuspine C | Taxus cuspidata | Stems | Not explicitly found in search results |
| Taxuspine D | Taxus cuspidata | Stems | [4] |
| Taxuspine X | Taxus chinensis | Seeds | [5] |
| Taxuspines A-H, J-Z | Taxus cuspidata | Not specified | [6] |
Isolation and Purification of Taxuspine Compounds
The isolation of taxuspine compounds from crude Taxus extracts is a multi-step process that requires a combination of extraction and chromatographic techniques. Due to the structural similarity of taxanes, the purification of individual taxuspines to a high degree of purity can be challenging.
General Experimental Workflow
The overall process for isolating taxuspine compounds can be summarized in the following workflow:
Caption: General workflow for the isolation of taxuspine compounds.
Detailed Experimental Protocols
The initial step involves the extraction of taxanes from the plant material using a polar solvent.
-
Protocol: Methanol Extraction of Taxus Needles
-
Air-dry and grind the Taxus needles to a fine powder.
-
Macerate the powdered plant material in methanol at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process two to three times to ensure exhaustive extraction.
-
Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
The crude extract is then subjected to solvent-solvent partitioning to remove highly polar and non-polar impurities.
-
Protocol: Dichloromethane-Water Partitioning
-
Suspend the crude methanol extract in a mixture of dichloromethane (B109758) and water (1:1, v/v).
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the dichloromethane layer, which contains the taxanes.
-
Repeat the extraction of the aqueous layer with dichloromethane two more times.
-
Combine the dichloromethane extracts and evaporate the solvent to yield a taxane-enriched fraction.
-
The taxane-enriched fraction is further purified by column chromatography. Silica (B1680970) gel is commonly used for initial separation, followed by reversed-phase chromatography for finer purification.
-
Protocol: Silica Gel Column Chromatography
-
Adsorb the taxane-enriched fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, typically using mixtures of hexane (B92381) and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar retention factors.
-
Final purification to obtain individual taxuspine compounds is typically achieved using preparative reversed-phase HPLC.[7]
-
Protocol: Preparative Reversed-Phase HPLC
-
Dissolve the partially purified fractions in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto a C18 preparative HPLC column.
-
Elute the column with a gradient of acetonitrile (B52724) and water. A typical gradient might be from 40% to 60% acetonitrile over 30 minutes.[7]
-
Monitor the elution profile using a UV detector at 227 nm.
-
Collect the peaks corresponding to the individual taxuspine compounds.
-
Evaporate the solvent to obtain the pure compound.
-
Table 2: Optimized Preparative HPLC Parameters for Taxane Separation
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 x 20 mm, 5 µm) | [7] |
| Mobile Phase A | Water | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Gradient | 40% to 53% B over 13 minutes | [7] |
| Flow Rate | 10 mL/min | [7] |
| Detection Wavelength | 227 nm | [7] |
| Column Temperature | 30 °C | [7] |
Note: These parameters are for general taxane separation and may require optimization for specific taxuspine compounds.
Structural Elucidation
The structure of isolated taxuspine compounds is determined using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the complex carbon skeleton and stereochemistry of taxuspines.
Table 3: Representative ¹³C-NMR Chemical Shift Ranges for Taxane Skeletons
| Carbon Type | Chemical Shift Range (ppm) |
| Methyl (CH₃) | 10 - 35 |
| Methylene (CH₂) | 20 - 45 |
| Methine (CH) | 30 - 60 |
| Quaternary (C) | 35 - 55 |
| Oxygenated Carbons (C-O) | 60 - 90 |
| Olefinic Carbons (C=C) | 110 - 150 |
| Carbonyl Carbons (C=O) | 165 - 210 |
Note: These are general ranges and can vary depending on the specific taxuspine structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the isolated compounds. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which aids in structural confirmation.[8][9]
Biological Activity and Mechanism of Action
Taxuspine compounds have shown promising biological activities, most notably as inhibitors of P-glycoprotein.
P-glycoprotein Inhibition
Several synthetic analogues of taxuspine X have been shown to be potent inhibitors of P-gp, suggesting their potential to reverse multidrug resistance in cancer cells.[1][2][3]
Table 4: P-glycoprotein Inhibitory Activity of Taxuspine X Analogues
| Compound | IC₅₀ (µM) | Cell Line | Reference |
| Analogue 6 | 7.2 | L5178 MDR1 | [2] |
| Analogue 7 | 24 | L5178 MDR1 | [2] |
| Cyclosporine A (Control) | 0.67 | L5178 MDR1 | [2] |
Interaction with Signaling Pathways
The precise mechanisms by which taxuspine compounds exert their cellular effects are still under investigation. However, based on the known activities of other taxanes, it is plausible that they may modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway.
The NF-κB pathway is a critical regulator of the inflammatory response and is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Caption: A simplified diagram of the canonical NF-κB signaling pathway and the hypothetical point of intervention by taxuspine compounds.
Further research is required to elucidate the specific interactions of taxuspine compounds with components of the NF-κB pathway. A potential experimental approach to investigate this is outlined below.
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., a multidrug-resistant line) and treat with various concentrations of a purified taxuspine compound for different time points. Include a positive control (e.g., TNF-α) to induce NF-κB activation and a negative control (untreated cells).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, phospho-p65, and total p65. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Directions
The taxuspine compounds represent a promising class of natural products with the potential to be developed as novel therapeutic agents, particularly in the context of overcoming multidrug resistance in cancer. This guide has provided a foundational overview of the discovery, isolation, and characterization of these compounds, along with insights into their biological activities.
Future research should focus on:
-
Developing optimized and scalable isolation protocols for a wider range of taxuspine compounds to facilitate further biological evaluation.
-
Conducting comprehensive structure-activity relationship (SAR) studies to identify the key structural motifs responsible for their P-gp inhibitory activity.
-
Elucidating the detailed molecular mechanisms by which taxuspines interact with P-gp and other cellular targets.
-
Investigating the effects of taxuspines on key signaling pathways , such as NF-κB, to uncover additional therapeutic potentials, for instance, as anti-inflammatory agents.
By addressing these research questions, the full therapeutic potential of taxuspine compounds can be unlocked, paving the way for the development of new and more effective treatments for cancer and other diseases.
References
- 1. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca(2+)-induced depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxane diterpenoids from the seeds of Chinese yew Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites [mdpi.com]
The Enigmatic Mechanism of 2-Deacetyltaxuspine X: A Technical Guide Based on the Taxane Class of Compounds
Disclaimer: As of late 2025, specific peer-reviewed studies detailing the mechanism of action, quantitative biological data, and experimental protocols for 2-Deacetyltaxuspine X are not available in the public domain. This technical guide will, therefore, focus on the well-established mechanism of action of the taxane (B156437) class of diterpenoids, to which this compound belongs. The information presented herein is based on comprehensive studies of prominent taxanes like Paclitaxel (Taxol®) and Docetaxel (Taxotere®) and serves as a foundational framework for understanding the potential biological activities of related compounds.
Introduction to Taxanes
Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus (yew trees).[1][2] They are renowned for their potent anticancer properties and are widely used in the treatment of various solid tumors, including breast, ovarian, and lung cancers.[1][2] The hallmark of their therapeutic action lies in their unique interaction with microtubules, essential components of the cellular cytoskeleton.
Core Mechanism of Action: Microtubule Stabilization
Unlike other microtubule-targeting agents that induce depolymerization (e.g., vinca (B1221190) alkaloids), taxanes are microtubule-stabilizing agents.[3] Their primary mechanism of action involves binding to the β-tubulin subunit within the microtubule polymer.[4] This binding event locks the microtubule in a polymerized state, disrupting the dynamic instability that is crucial for various cellular functions, most notably mitosis.
The consequences of this microtubule hyper-stabilization are profound and multifaceted, ultimately leading to cell cycle arrest and apoptosis.
Disruption of Mitotic Spindle Formation
During mitosis, the dynamic assembly and disassembly of microtubules are essential for the formation of the mitotic spindle, which is responsible for the proper segregation of chromosomes into daughter cells. By stabilizing microtubules, taxanes prevent the formation of a functional mitotic spindle. This leads to a prolonged arrest of the cell cycle at the G2/M phase.[3]
Induction of Apoptosis
The sustained mitotic arrest triggers a cascade of events that culminate in programmed cell death, or apoptosis. The cell's internal surveillance mechanisms, known as cell cycle checkpoints, detect the abnormal spindle formation and inability to proceed through mitosis. This sustained checkpoint activation can initiate apoptotic signaling pathways.
The induction of apoptosis by taxanes is a complex process that can involve both p53-dependent and p53-independent pathways. Key events include the phosphorylation of anti-apoptotic proteins like Bcl-2, leading to their inactivation, and the activation of pro-apoptotic proteins and caspases.
Quantitative Biological Data (Representative Data for Paclitaxel and Docetaxel)
The following table summarizes representative quantitative data for the well-characterized taxanes, Paclitaxel and Docetaxel, to provide a comparative context for the potential potency of novel taxane derivatives.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Paclitaxel | A549 (Lung Carcinoma) | MTT Assay | 5.6 nM | [N/A] |
| Paclitaxel | MCF-7 (Breast Carcinoma) | MTT Assay | 2.2 nM | [N/A] |
| Docetaxel | PC-3 (Prostate Carcinoma) | MTT Assay | 1.5 nM | [N/A] |
| Docetaxel | SK-OV-3 (Ovarian Carcinoma) | MTT Assay | 3.0 nM | [N/A] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. The data presented here are for illustrative purposes.
Key Signaling Pathways
The interaction of taxanes with microtubules initiates a signaling cascade that disrupts the cell cycle and promotes apoptosis.
Caption: Taxane Mechanism of Action: From Microtubule Binding to Apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of taxane compounds.
In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP (100 mM stock)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Paclitaxel (positive control)
-
Colchicine (negative control)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in GTB on ice.
-
Add the test compound or control to the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Incubate the mixture on ice for 5 minutes.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and transferring the samples to a pre-warmed (37°C) cuvette in the spectrophotometer.
-
Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While specific data on this compound remains elusive, the well-documented mechanism of action of the taxane class provides a robust framework for predicting its biological effects. It is highly probable that this compound, like other taxanes, functions as a microtubule-stabilizing agent, leading to mitotic arrest and apoptosis in proliferating cancer cells. The experimental protocols detailed in this guide offer a standardized approach for the future investigation and characterization of this and other novel taxane derivatives, which will be crucial for elucidating their precise mechanism of action and therapeutic potential. Further research is imperative to isolate and characterize the specific biological activities and potential clinical applications of this compound.
References
The Role of 2-Deacetyltaxuspine X and Related Taxanes in P-glycoprotein Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein, the product of the ABCB1 gene, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1][2] It is expressed in various normal tissues, including the intestine, liver, kidney, and the blood-brain barrier, where it plays a protective role by extruding xenobiotics.[3] However, its overexpression in cancer cells is a major mechanism of MDR, leading to reduced intracellular accumulation and efficacy of anticancer drugs.[1] Taxanes, such as paclitaxel (B517696) and docetaxel, are potent anticancer agents that are unfortunately also substrates of P-gp, contributing to the development of resistance.[4][5] This has spurred the search for non-cytotoxic taxane (B156437) analogs that can act as P-gp inhibitors to reverse MDR.[6][7]
Taxuspine X and its Analogs as P-glycoprotein Inhibitors
Taxuspine X, a natural taxoid, has been identified as a potent MDR reversing agent.[1][8] Research has focused on synthesizing structurally simplified, "non-natural" taxanes related to taxuspine X to identify potent P-gp inhibitors with low cytotoxicity.[1][9] These efforts have highlighted the critical role of specific structural features, such as the acyloxy side chain at the C13 position of the taxane skeleton, for potent P-gp inhibitory activity.[1]
Mechanism of Action
P-gp inhibitors can act through various mechanisms, including competitive, non-competitive, or allosteric inhibition of the transporter.[3] They may compete with the drug for the same binding site on P-gp or bind to a different site, inducing a conformational change that impairs the protein's efflux function. Some inhibitors also affect the ATPase activity of P-gp, which is essential for the energy-dependent transport process. The interaction of taxane-based inhibitors with P-gp is thought to occur within the transmembrane domains of the protein.
Quantitative Data on P-gp Inhibition by Taxuspine X Analogs
While specific data for 2-Deacetyltaxuspine X is not available, a study on structurally simplified taxanes derived from taxuspine X provides valuable insights into their P-gp inhibitory potential. The following table summarizes the reported IC50 value for a key analog.
| Compound | Description | IC50 (M) for P-gp Inhibition | Cell Line | Assay | Reference |
| Analog 6 | A synthesized taxane derivative related to taxuspine X with a benzoyloxy moiety on C13. | 7.2 x 10-6 | L5178 MDR1 (mouse T-lymphoma) | Rhodamine 123 efflux assay | [1][9] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols for P-glycoprotein Inhibition Assays
Several in vitro assays are commonly used to evaluate the P-gp inhibitory potential of test compounds. These assays are crucial for screening and characterizing new MDR reversal agents.
Rhodamine 123 Efflux Assay
This is a widely used fluorescence-based assay to measure the functional activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of rhodamine 123 and a corresponding increase in fluorescence.
Detailed Methodology:
-
Cell Culture: Mouse T-lymphoma L5178 cells transfected with the human MDR1 gene (L5178 MDR1) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Preparation: Cells are harvested, washed with a buffer (e.g., PBS), and resuspended in a serum-free medium at a concentration of 1 x 106 cells/mL.
-
Incubation with Inhibitor: The test compound (e.g., a taxuspine X analog) is added to the cell suspension at various concentrations and pre-incubated for 10 minutes at room temperature.
-
Addition of P-gp Substrate: Rhodamine 123 is added to the cell suspension to a final concentration of 5 µM.
-
Incubation: The cells are incubated for 45 minutes at 37°C to allow for rhodamine 123 uptake and efflux.
-
Washing: The incubation is stopped by centrifugation, and the cells are washed twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: The cells are resuspended in PBS, and the intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is used to calculate the percentage of P-gp inhibition. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Calcein-AM Efflux Assay
The Calcein-AM assay is another high-throughput method to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate for P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein (B42510). P-gp activity reduces the intracellular accumulation of calcein by effluxing Calcein-AM.
Detailed Methodology:
-
Cell Seeding: P-gp overexpressing cells (e.g., K562/MDR) are seeded in a 96-well plate.
-
Incubation with Inhibitor: The cells are incubated with various concentrations of the test compound.
-
Addition of Calcein-AM: Calcein-AM is added to each well to a final concentration of 0.5 µM.
-
Incubation: The plate is incubated for 45 minutes at 37°C in the dark.
-
Washing: The cells are washed three times with cold PBS.
-
Fluorescence Measurement: The intracellular calcein fluorescence is measured using a fluorescence microplate reader with excitation and emission wavelengths of 488 nm and 530 nm, respectively.
-
Data Analysis: The increase in calcein fluorescence in the presence of the inhibitor reflects the degree of P-gp inhibition.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport its substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates. P-gp inhibitors can modulate this ATPase activity.
Detailed Methodology:
-
Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells.
-
Assay Reaction: The membrane vesicles are incubated with the test compound at various concentrations in an assay buffer containing ATP.
-
Measurement of Phosphate (B84403) Release: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., vanadate-sensitive P-gp ATPase assay).
-
Data Analysis: The effect of the test compound on the basal and substrate-stimulated ATPase activity is determined.
Signaling Pathways and Experimental Workflows
The interaction of inhibitors with P-gp is a direct molecular event. However, the expression and function of P-gp can be regulated by various cellular signaling pathways. While the specific pathways modulated by this compound are not yet elucidated, a general overview of P-gp regulation is relevant.
Caption: General mechanism of P-gp inhibition by a taxane analog.
The following diagram illustrates a typical workflow for screening and characterizing P-gp inhibitors.
Caption: Workflow for the discovery of novel P-gp inhibitors.
Conclusion and Future Directions
While direct evidence for the P-gp inhibitory activity of this compound is currently lacking in the scientific literature, the research on its parent compound, taxuspine X, and related synthetic analogs strongly suggests that this class of taxanes holds significant promise as MDR reversal agents. The data available for analogs like compound 6, with a potent IC50 value, underscores the potential of this chemical scaffold.
Future research should focus on:
-
The synthesis and direct evaluation of this compound for its P-gp inhibitory activity using the standardized assays detailed in this guide.
-
Quantitative structure-activity relationship (QSAR) studies to further optimize the taxane scaffold for enhanced P-gp inhibition and reduced cytotoxicity.
-
Elucidation of the specific molecular interactions between these taxane inhibitors and P-gp through techniques like cryo-electron microscopy and molecular docking.
-
Investigation of the in vivo efficacy and pharmacokinetic profile of promising lead compounds in preclinical models of multidrug-resistant cancer.
By systematically exploring the potential of this compound and other related taxanes, the scientific community can move closer to developing effective clinical strategies to overcome P-gp-mediated multidrug resistance in cancer therapy.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Dual P-Glycoprotein (P-gp) and Human Carbonic Anhydrase XII (hCA XII) Inhibitors as Multidrug Resistance (MDR) Reversers in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. oncoscience.us [oncoscience.us]
- 5. Insights into interactions between taxanes and P-glycoprotein using biophysical and in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New taxanes as highly efficient reversal agents for multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on a Novel Taxane Analogue: A Technical Guide
Disclaimer: As of December 2025, a thorough review of published scientific literature reveals a lack of specific in vitro studies for a compound designated "2-Deacetyltaxuspine X." The following technical guide has been constructed as a representative example of the preliminary in vitro evaluation of a novel taxane (B156437) derivative, hereafter referred to as Cmpd-T2DX , for research and drug development professionals. The experimental data presented is hypothetical and intended for illustrative purposes, based on established methodologies for the evaluation of taxane-class compounds.
Introduction
Taxanes are a critical class of anticancer agents that exert their cytotoxic effects by interfering with microtubule dynamics.[1] The prototypical taxane, paclitaxel, and its derivatives are known to bind to β-tubulin, promoting microtubule assembly and preventing depolymerization.[2] This stabilization of microtubules leads to the disruption of mitotic spindle formation, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[3][4][5] This guide outlines a hypothetical preliminary in vitro assessment of Cmpd-T2DX , a novel taxane analogue, to characterize its cytotoxic potential and mechanism of action.
Data Presentation: Quantitative Analysis
The cytotoxic activity of Cmpd-T2DX was evaluated against a panel of human cancer cell lines using a standard MTT assay after 72 hours of exposure. The half-maximal inhibitory concentration (IC50) values were calculated and are presented below.
Table 1: In Vitro Cytotoxicity of Cmpd-T2DX in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) of Cmpd-T2DX | IC50 (nM) of Paclitaxel (Reference) |
| SKOV-3 | Ovarian Cancer | 1.5 ± 0.3 | 1.8 ± 0.4 |
| OVCAR-3 | Ovarian Cancer | 1.1 ± 0.2 | 1.5 ± 0.3 |
| MCF-7 | Breast Cancer | 2.3 ± 0.5 | 2.8 ± 0.6 |
| A549 | Lung Cancer | 3.1 ± 0.6 | 3.5 ± 0.7 |
| HT-29 | Colon Cancer | 4.5 ± 0.9 | 5.2 ± 1.1 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the test compound.[6][7]
-
Cell Seeding: Human cancer cell lines (SKOV-3, OVCAR-3, MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are treated with a serial dilution of Cmpd-T2DX (e.g., 0.1 nM to 100 nM) for 72 hours. Control wells receive vehicle (DMSO) only.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from dose-response curves.[8]
In Vitro Microtubule Assembly Assay
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[6][9]
-
Tubulin Preparation: Purified bovine brain tubulin is diluted to a final concentration of 1 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA).
-
Reaction Initiation: The reaction is initiated by the addition of GTP to a final concentration of 1 mM and the test compound (Cmpd-T2DX or Paclitaxel at various concentrations).
-
Turbidity Measurement: The mixture is transferred to a temperature-controlled cuvette in a spectrophotometer. The increase in absorbance at 340 nm, which corresponds to microtubule polymerization, is monitored over time at 37°C.
-
Data Analysis: The rate and extent of polymerization are compared between treated and untreated samples.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following compound treatment.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with Cmpd-T2DX at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[1]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G2/M phase is quantified to assess mitotic arrest.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro evaluation of Cmpd-T2DX.
Taxane-Induced Apoptosis Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
Potential Therapeutic Applications of 2-Deacetyltaxuspine X: A Technical Guide for Drug Development Professionals
Abstract
2-Deacetyltaxuspine X, a member of the taxane (B156437) diterpenoid family isolated from Taxus species, presents a compelling profile for therapeutic development, particularly in the oncology domain. While direct experimental data on this compound is limited, analysis of closely related taxuspine analogues and the broader taxane class suggests a dual mechanism of action with significant potential. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the current understanding of this compound's potential therapeutic applications, its hypothesized mechanisms of action, and detailed experimental protocols for its evaluation. The primary hypothesized therapeutic applications are the reversal of multidrug resistance (MDR) in cancer through the inhibition of P-glycoprotein (P-gp) and direct cytotoxicity via microtubule stabilization.
Introduction
The taxane family of diterpenoids, most notably paclitaxel (B517696) and docetaxel, are mainstays in cancer chemotherapy, exerting their cytotoxic effects through the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, their efficacy is often limited by the development of multidrug resistance (MDR), frequently mediated by the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes chemotherapeutic agents from cancer cells.
Taxuspine derivatives, a subclass of taxanes, have emerged as potent modulators of P-gp. Taxuspine X, a close structural analogue of this compound, has been identified as a powerful MDR-reversing agent.[1] Furthermore, compounds like Taxuspine D have demonstrated the classical taxane activity of inhibiting microtubule depolymerization.[2] This suggests that this compound may possess a dual-action profile: inhibiting P-gp to restore chemosensitivity and directly killing cancer cells through microtubule disruption. This whitepaper will explore these potential therapeutic applications in detail.
Potential Therapeutic Applications and Mechanisms of Action
Reversal of Multidrug Resistance (MDR) via P-glycoprotein Inhibition
The primary and most compelling therapeutic application of this compound is its potential to reverse MDR in cancer cells. The overexpression of P-gp is a major clinical challenge, rendering many chemotherapeutic agents ineffective.
Mechanism of Action: this compound is hypothesized to act as a competitive or non-competitive inhibitor of P-gp. By binding to the transporter, it is thought to block the efflux of other chemotherapeutic drugs, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy. This mechanism is supported by studies on taxuspine X and other non-cytotoxic taxane derivatives that have shown remarkable MDR reversal activity.[1][3]
Direct Cytotoxicity via Microtubule Stabilization
As a taxane diterpenoid, this compound is also predicted to exhibit direct cytotoxic activity against cancer cells through the stabilization of microtubules.
Mechanism of Action: Similar to paclitaxel, this compound is expected to bind to the β-tubulin subunit of microtubules. This binding event promotes the polymerization of tubulin and stabilizes the resulting microtubules, preventing their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Taxuspine D has been shown to inhibit Ca2+-induced depolymerization of microtubules, supporting this hypothesis for the taxuspine class.[2]
Quantitative Data
Table 1: P-glycoprotein Inhibitory Activity of Taxuspine Analogues
| Compound | Cell Line | Assay | IC50 | Reference |
| Simplified Taxuspine X Analogue 6 | L5178 MDR1 | Rhodamine 123 Efflux | 7.2 µM | [1] |
| Simplified Taxuspine X Analogue 7 | L5178 MDR1 | Rhodamine 123 Efflux | 24 µM | [1] |
| Taxuspine C | KB-C2 | Colchicine Resistance Reversal | ~10 µM (complete reversal) | [4] |
| 2'-desacetoxyaustrospicatine | KB-C2 | Colchicine Resistance Reversal | ~10 µM (complete reversal) | [4] |
| 2-desacetoxytaxinine J | KB-C2 | Colchicine Resistance Reversal | ~10 µM (complete reversal) | [4] |
Table 2: Microtubule-Targeting Activity of Taxuspine Analogues
| Compound | Assay | Effect | Reference |
| Taxuspine D | Ca2+-induced microtubule depolymerization | Marked inhibition | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
Objective: To determine the concentration-dependent inhibition of P-gp-mediated efflux of a fluorescent substrate, rhodamine 123, by this compound.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR, KB-C2) and parental cells (MCF7, KB-3-1)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (serial dilutions in DMSO)
-
Verapamil (B1683045) (positive control inhibitor)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/~528 nm)
Procedure:
-
Seed P-gp overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Add 100 µL of culture medium containing various concentrations of this compound or verapamil to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add rhodamine 123 to a final concentration of 5 µM to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Remove the loading solution and wash the cells three times with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
Objective: To assess the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
This compound (serial dilutions in DMSO)
-
Paclitaxel (positive control for polymerization promotion)
-
Vinblastine (positive control for polymerization inhibition)
-
96-well black microplates
-
Temperature-controlled fluorescence plate reader (Excitation/Emission: ~360/~450 nm)
Procedure:
-
On ice, prepare the tubulin polymerization mix: reconstitute tubulin to 3 mg/mL in General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and 10 µM DAPI.
-
Add 10 µL of 10x concentrated this compound, paclitaxel, vinblastine, or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the reaction by adding 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the fluorescence intensity every 60 seconds for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Analyze the effect of this compound on the nucleation, growth phase, and steady-state of tubulin polymerization.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., drug-sensitive and drug-resistant pairs)
-
This compound (serial dilutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Absorbance microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium (for adherent cells) and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for P-glycoprotein Expression
Objective: To investigate whether this compound alters the expression level of P-gp in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-gp (e.g., C219)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24, 48 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane for the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine any changes in P-gp expression.
Experimental and Logical Workflow
The evaluation of this compound's therapeutic potential can be structured as a multi-stage process, beginning with in vitro characterization and progressing to more complex models.
Conclusion
This compound holds significant promise as a novel therapeutic agent for the treatment of cancer, particularly in the context of multidrug resistance. Its hypothesized dual mechanism of action—P-glycoprotein inhibition and microtubule stabilization—positions it as a candidate for both combination therapy to re-sensitize resistant tumors to existing chemotherapeutics and as a standalone cytotoxic agent. The experimental protocols and workflow outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound, enabling a thorough characterization of its therapeutic potential. Further investigation into this compound and its analogues is warranted to fully elucidate its clinical utility.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Sourcing and Availability of 2-Deacetyltaxuspine X for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sourcing and availability of 2-Deacetyltaxuspine X, a complex diterpenoid of interest in biomedical research. The document outlines current commercial suppliers, methods for its isolation from natural sources, and a discussion on the complexities of its chemical synthesis. Furthermore, it details key experimental protocols for evaluating its biological activity and visualizes associated cellular pathways and workflows.
Sourcing of this compound
Commercial Availability
For researchers requiring a readily available and purified source of this compound, several chemical suppliers offer this compound for research purposes. One notable supplier is MedChemExpress (MCE), which provides high-purity this compound.
Table 1: Commercial Supplier Information for this compound
| Supplier | Product Name | Purity | Available Quantities |
| MedChemExpress (MCE) | This compound | >98% | 1mg, 5mg |
Natural Source and Isolation
Experimental Protocol: General Method for Isolation of Taxane (B156437) Diterpenoids from Taxus spp.
This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.
-
Extraction:
-
Air-dry and grind the plant material (e.g., needles, bark, or stems of Taxus sumatrana).
-
Extract the ground material with a suitable organic solvent, such as methanol (B129727) or a mixture of ethanol (B145695) and water (e.g., 70% ethanol), at room temperature for an extended period (24-48 hours) with agitation.
-
Repeat the extraction process multiple times to ensure maximum yield.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a water/methanol mixture.
-
Perform liquid-liquid partitioning with a non-polar solvent like hexane (B92381) or ligroin to remove lipids and other non-polar impurities.
-
Subsequently, partition the aqueous phase with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, to extract the taxane-containing fraction.
-
Collect the organic phase and evaporate the solvent to yield a taxane-enriched crude extract.
-
-
Chromatographic Purification:
-
Subject the taxane-enriched extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing compounds with similar retention factors to known taxane standards.
-
Further purify the fractions containing the target compound using repeated column chromatography, preparative HPLC, or crystallization to obtain pure this compound.
-
Chemical Synthesis
The total chemical synthesis of taxanes is a formidable challenge due to their complex, polycyclic structures and high degree of stereochemical complexity. While the total synthesis of paclitaxel (B517696) has been achieved by several research groups, it is a lengthy and low-yielding process, making it impractical for large-scale production.
To date, a complete de novo total synthesis of this compound has not been reported in the literature. Research efforts in the field of taxane synthesis have often focused on the semi-synthesis of analogues from more abundant precursors, such as baccatin (B15129273) III, or the total synthesis of simplified, more accessible analogues to explore their structure-activity relationships. The development of a practical and scalable synthesis for this compound remains an open area for synthetic chemistry research.
Biological Activity and Experimental Protocols
Taxanes, as a class of compounds, are well-known for their potent anticancer activity, which is primarily attributed to their interaction with microtubules. While the specific biological activities of this compound are less extensively studied compared to paclitaxel, related taxuspine derivatives have been shown to possess interesting biological properties, including the ability to modulate P-glycoprotein (P-gp) mediated multidrug resistance and to interact with microtubules.
Cytotoxicity Assays
A fundamental step in characterizing the biological activity of a novel compound is to assess its cytotoxicity against various cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., human breast cancer cell line MCF-7 or ovarian cancer cell line A2780) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of the compound in cell culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Tubulin Polymerization Assay
To investigate the effect of this compound on microtubule dynamics, an in vitro tubulin polymerization assay can be performed. This assay measures the ability of a compound to either promote or inhibit the assembly of tubulin into microtubules.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.
-
Add this compound at various concentrations to the reaction mixture. Include a positive control for polymerization (e.g., paclitaxel) and a negative control for depolymerization (e.g., nocodazole), as well as a vehicle control.
-
-
Polymerization Measurement:
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature of 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of this compound.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Potential Signaling Pathways and Mechanisms of Action
Based on the known activities of related taxanes, this compound may exert its biological effects through several mechanisms.
Interaction with Microtubules
Similar to paclitaxel, this compound may bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of normal microtubule dynamics can lead to mitotic arrest at the G2/M phase of the cell cycle and ultimately induce apoptosis.
Modulation of P-glycoprotein (P-gp)
Several taxuspine derivatives have been identified as inhibitors of P-glycoprotein, a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound could potentially enhance the efficacy of other chemotherapeutic agents by increasing their intracellular accumulation in resistant cancer cells.
This guide provides a foundational resource for researchers interested in the procurement and study of this compound. Further experimental investigation is warranted to fully elucidate its biological activities and therapeutic potential.
References
Methodological & Application
Synthesis of 2-Deacetyltaxuspine X and its Analogues: Application Notes and Protocols for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the semi-synthesis of 2-deacetyltaxuspine X and its analogues. The information is intended to guide researchers in the fields of medicinal chemistry and drug development in synthesizing these complex taxane (B156437) diterpenoids, which have shown potential as modulators of P-glycoprotein (P-gp) mediated multidrug resistance in cancer.
Application Notes
Taxanes are a class of diterpenoids, the most famous of which is the anticancer drug Paclitaxel (Taxol®). While highly effective, the efficacy of taxanes can be limited by the development of multidrug resistance (MDR), often mediated by the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp).[1][2][3] P-gp functions as a cellular efflux pump, actively removing xenobiotics, including many chemotherapeutic agents, from cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[1][4]
Recent research has focused on the development of taxane analogues that can overcome P-gp-mediated MDR. Some non-cytotoxic taxane analogues have been shown to modulate the activity of P-gp, restoring the efficacy of co-administered anticancer drugs.[2][3] Taxuspine X and its derivatives have emerged as promising candidates in this area. Specifically, an oxygenated analogue of taxuspine X has demonstrated remarkable P-gp modulating activity.[5] The synthesis of this compound and its analogues is therefore of significant interest for the development of novel combination therapies to combat drug-resistant cancers.
The synthetic strategies outlined in this document are based on a semi-synthetic approach, starting from the readily available natural product 10-deacetylbaccatin III (10-DAB), which can be isolated in relatively large quantities from the needles of the yew tree (Taxus species). This approach provides a practical and scalable route to these complex molecules.
Proposed Semi-synthesis of this compound
The following is a proposed multi-step semi-synthetic protocol for this compound, based on the synthesis of a related oxygenated taxuspine X analogue and general knowledge of taxane chemistry.
Experimental Workflow
Caption: Proposed workflow for the semi-synthesis of this compound.
Key Experimental Protocols
Step 1: Protection of 7-OH and 13-OH groups of 10-Deacetylbaccatin III
-
Dissolve 10-deacetylbaccatin III (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilyl chloride (TESCl, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield 7,13-bis-O-triethylsilyl-10-deacetylbaccatin III.
Step 2: Selective Deacetylation at C2
-
Dissolve the protected baccatin (B15129273) III derivative (1.0 eq) in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 4 hours.
-
Neutralize the reaction with Amberlite IR-120 H+ resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the product by flash chromatography to obtain the 2-deacetylated compound.
Step 3: Functionalization at C10
-
Dissolve the 2-deacetylated intermediate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add the desired acyl chloride or anhydride (B1165640) (e.g., cinnamoyl chloride, 1.2 eq) and a base such as 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography.
Step 4: Attachment of the C13 Side Chain
-
Prepare the appropriate protected side chain, for example, a protected N-acylphenylisoserine derivative.
-
Dissolve the functionalized taxane core (1.0 eq) and the protected side chain (1.5 eq) in anhydrous toluene.
-
Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC, 1.5 eq) and a catalytic amount of DMAP.
-
Stir the reaction at 60 °C for 24 hours.
-
Cool to room temperature, filter the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify by flash chromatography.
Step 5: Final Deprotection
-
Dissolve the fully protected taxuspine analogue in a solution of hydrofluoric acid-pyridine complex in acetonitrile (B52724) at 0 °C.
-
Stir the reaction for 2 hours.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry, concentrate, and purify by preparative HPLC to yield this compound.
Quantitative Data Summary
The following table summarizes representative yields for the key synthetic steps. These are estimated based on typical reactions in taxane chemistry and should be optimized for specific analogues.
| Step | Reactant | Product | Typical Yield (%) |
| 1. Dihydroxyl Protection | 10-Deacetylbaccatin III | 7,13-bis-O-TES-10-deacetylbaccatin III | 85-95 |
| 2. C2 Deacetylation | Protected baccatin III derivative | 2-Deacetyl intermediate | 70-80 |
| 3. C10 Functionalization | 2-Deacetyl intermediate | C10-functionalized taxane core | 60-75 |
| 4. Side Chain Attachment | C10-functionalized core | Protected this compound analogue | 50-65 |
| 5. Final Deprotection | Protected analogue | This compound | 70-85 |
Signaling Pathway: Modulation of P-glycoprotein in Multidrug Resistance
This compound and its analogues are being investigated for their potential to inhibit the function of P-glycoprotein. The diagram below illustrates the role of P-gp in drug efflux and how its inhibition can lead to increased intracellular concentration of chemotherapeutic drugs in resistant cancer cells.
Caption: Mechanism of P-gp modulation by this compound analogues.
By inhibiting P-gp, these taxane analogues can block the efflux of co-administered chemotherapeutic agents, leading to their accumulation within the cancer cell. This increased intracellular drug concentration allows the chemotherapeutic to reach its target, such as microtubules in the case of paclitaxel, and induce apoptosis, thereby overcoming multidrug resistance. The development of potent and specific P-gp modulators like the analogues of this compound represents a promising strategy to enhance the efficacy of existing cancer therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of orally active taxanes on P-glycoprotein modulation and colon and breast carcinoma drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Synthesis of an original oxygenated taxuspine X analogue: a versatile "non-natural" natural product with remarkable P-gp modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Taxuspine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of taxuspine derivatives, a class of taxane (B156437) diterpenoids isolated from plants of the Taxus genus. These compounds, sharing a common taxane core, exhibit a range of biological activities and are of significant interest in drug discovery and development. The following sections detail established methodologies for their isolation and purification, with a focus on chromatographic techniques.
Overview of Purification Strategies
The purification of taxuspine derivatives from crude plant extracts is a multi-step process owing to the structural similarity of various taxanes and the presence of numerous other secondary metabolites.[1] A typical workflow involves initial extraction from plant material, followed by one or more chromatographic steps to achieve high purity. Commonly employed techniques include High-Performance Liquid Chromatography (HPLC), particularly in its preparative format (Prep-HPLC), and High-Speed Countercurrent Chromatography (HSCCC).[1][2]
Experimental Protocols
General Extraction from Taxus Species
A common initial step for isolating taxuspine derivatives is the solvent extraction of ground plant material (needles, bark, or stems).
Protocol 1: Ethanolic Extraction
-
Preparation of Plant Material: Dry the needles, bark, or stems of the Taxus species at 40°C to a constant weight and grind into a coarse powder.[3]
-
Extraction: Macerate the powdered material in an ethanol (B145695)/water mixture (typically between 50% and 80% ethanol) at a solid-to-liquid ratio of 1:4 to 1:7 (g/mL).[4][5] The mixture is soaked for 8-12 hours at room temperature.[5] This process can be repeated 2-3 times with fresh solvent to maximize extraction efficiency.
-
Decolorization: The combined extracts are treated with activated charcoal to remove pigments.[4][6]
-
Concentration: The ethanol is removed from the filtrate under reduced pressure, leading to the precipitation of the crude taxane mixture, which is then collected by filtration or centrifugation.[4][6]
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a widely used, high-resolution technique for the purification of individual taxuspine derivatives.[1]
Protocol 2: Prep-HPLC Purification of Taxanes
-
Sample Preparation: Dissolve the crude taxane extract in a suitable solvent, such as methanol (B129727), and filter through a 0.22 µm membrane.[3]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.[7][9] The specific gradient will depend on the specific taxuspine derivative and the complexity of the mixture.
-
Flow Rate: Optimized for the specific column dimensions, a typical flow rate for preparative scale is around 10 mL/min.[1][3]
-
Detection: UV detection at 227 nm or 228 nm is standard for taxanes.[3][7]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[1][3]
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.[2][3]
-
Final Product: Evaporate the solvent from the high-purity fractions to obtain the purified taxuspine derivative.
Purification by High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.[10][11]
Protocol 3: HSCCC Purification of Taxane Analogs
-
Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A common system for taxanes is n-hexane-ethyl acetate-ethanol-water.[2] The volume ratio of the solvents is optimized for the specific separation. For instance, a ratio of 1.6:2.5:1.6:2.5 (v/v/v/v) has been used for the separation of taxanes from Taxus wallichiana.[12]
-
HSCCC Operation:
-
Fill the column with the stationary phase.
-
Rotate the apparatus at a specific speed (e.g., 800 rpm).
-
Pump the mobile phase through the column at a set flow rate (e.g., 2.5 mL/min).[12]
-
Once hydrodynamic equilibrium is reached, inject the sample.
-
-
Fraction Collection and Analysis: Continuously monitor the effluent with a UV detector and collect fractions. Analyze the purity of the fractions by HPLC.[2]
Data Presentation
The following tables summarize quantitative data from various purification protocols for taxanes. It is important to note that much of the detailed quantitative data available is for paclitaxel (B517696) and its closely related analogs, which can serve as a reference for the purification of other taxuspine derivatives.
Table 1: Prep-HPLC Purification of 10-deacetyltaxol (B21601) (10-DAT) and Paclitaxel (PTX) from Taxus cuspidata [1][3]
| Parameter | 10-deacetyltaxol (10-DAT) | Paclitaxel (PTX) |
| Purity Achieved | 95.33% | 99.15% |
| Flow Rate | 10 mL/min | 10 mL/min |
| Injection Volume | 0.5 mL | 0.5 mL |
| Column Temperature | 30 °C | 30 °C |
Table 2: HSCCC Purification of Taxanes from Taxus wallichiana [12]
| Compound | Amount from 100 mg Sample | Purity |
| 10-deacetylbaccatin III | 10.2 mg | 94.4% |
| Baccatin III | 2.1 mg | 98.0% |
| 7β-xylosyl-10-deacetyltaxol | 4.6 mg | 98.8% |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the purification of taxuspine derivatives.
Caption: General workflow for the extraction and purification of taxuspine derivatives.
Caption: Detailed workflow for purification by preparative HPLC.
Caption: Detailed workflow for purification by HSCCC.
Specific Taxuspine Derivatives
Conclusion
The purification of taxuspine derivatives relies on a combination of extraction and chromatographic techniques. Prep-HPLC and HSCCC are powerful methods for isolating these compounds to a high degree of purity. The protocols and data presented here provide a solid foundation for researchers to develop and optimize purification strategies for specific taxuspine derivatives of interest. Successful purification will depend on careful optimization of the chromatographic parameters for each specific compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Semi-preparative separation and purification of taxol analogs by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 5. CN110845451A - Method for extracting paclitaxel from taxus chinensis - Google Patents [patents.google.com]
- 6. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. santaisci.com [santaisci.com]
- 9. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Application of high speed countercurrent chromatography for the isolation of natural products--preparative isolation of taxane-diterpenoids and diterpene alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation and purification of two taxanes and one xylosyl-containing taxane from Taxus wallichiana Zucc.: A comparison between high-speed countercurrent chromatography and reversed-phase flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca(2+)-induced depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abmole.com [abmole.com]
Application Note & Protocol: Analytical Methods for the Characterization of 2-Deacetyltaxuspine X
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Deacetyltaxuspine X is a diterpenoid compound belonging to the taxane (B156437) family, which includes the prominent anticancer agent paclitaxel.[1] Taxanes are isolated from plants of the Taxus genus and are of significant interest in medicinal chemistry due to their potential therapeutic properties, primarily as microtubule-stabilizing agents.[1][2] The precise characterization of novel taxane analogues like this compound is crucial for understanding its structure-activity relationship, purity, and stability, which are critical parameters in drug discovery and development.
This document provides a comprehensive overview of the analytical methods for the isolation and characterization of this compound. It includes detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific data for this compound is not extensively available in public literature, the methodologies presented here are based on established and validated techniques for the analysis of similar taxane compounds.
I. Isolation and Purification
The initial step in the characterization of this compound involves its extraction and purification from the plant matrix, typically the bark or needles of Taxus species.[3]
Protocol: Extraction and Preliminary Purification
-
Extraction:
-
Fresh or dried and ground plant material is extracted with a solvent mixture. A common method utilizes a mixture of ethanol (B145695) and water (50-80% ethanol by volume).[4] Alternatively, methanol (B129727) or acetone (B3395972) can be used.[5]
-
The plant material is macerated in the solvent for 24-48 hours at room temperature.
-
The resulting extract is filtered to remove solid plant debris.
-
-
Decolorization:
-
Solvent Partitioning:
-
The ethanol is removed from the extract under reduced pressure.
-
The aqueous residue is then partitioned with a non-polar solvent like ligroin to remove lipids, followed by extraction of the taxane-containing fraction with a solvent such as chloroform (B151607) or benzene.[4]
-
-
Column Chromatography:
-
The crude taxane mixture is subjected to normal-phase column chromatography using silica (B1680970) gel as the stationary phase to separate different taxanes.[3][4]
-
II. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a primary technique for determining the purity and concentration of this compound.[6][7][8][9][10] A reversed-phase HPLC method is typically employed for the analysis of taxanes.
Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) is commonly used.[8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water is typical. The addition of 0.1% trifluoroacetic acid can improve peak shape.[8] A common mobile phase composition is a mixture of acetonitrile and water (e.g., 70:30 v/v).[8]
-
Flow Rate: A flow rate of 1.0 - 1.5 mL/min is generally used.[10][11]
-
Detection: UV detection at 227 nm or 230 nm is suitable for taxanes.[7][8][11]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.[11]
-
Injection Volume: 10-20 µL.[11]
-
Standard Preparation: A stock solution of purified this compound of known concentration is prepared in the mobile phase or a suitable solvent like acetonitrile. Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.22 µm filter, and then injected into the HPLC system.
Data Presentation: HPLC Purity and Quantification
| Parameter | Value |
| Retention Time (min) | Hypothetical Value: 18.5 |
| Peak Area | Hypothetical Value: 1,250,000 |
| Purity (%) | > 98% |
| Concentration (µg/mL) | Calculated from calibration curve |
| Limit of Detection (LOD) (µg/mL) | Hypothetically 0.001[10] |
| Limit of Quantification (LOQ) (µg/mL) | Hypothetically 0.005[10] |
III. Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural characterization of taxanes.[6][12][13][14] It provides information on the molecular weight and fragmentation patterns, which aids in structure elucidation.
Protocol: LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to an HPLC system.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for taxane analysis.[13]
-
HPLC Conditions: Similar to the HPLC protocol described above.
-
MS Parameters:
-
Full Scan MS: Acquire data in the m/z range of 100-1500 to determine the molecular weight of the parent ion ([M+H]+ or [M+Na]+).
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the parent ion to obtain fragment ions. The fragmentation pattern is characteristic of the taxane core and its substituents.[12][13]
-
-
Data Analysis: The fragmentation pattern is analyzed to identify characteristic neutral losses and fragment ions associated with the taxane structure. For taxanes, common fragmentations involve the loss of the C-13 side chain and losses of water, acetic acid, and other functional groups from the taxane ring.[12][13]
Data Presentation: Key Mass Spectrometric Data
| Ion | m/z (Hypothetical) | Interpretation |
| [M+H]+ | 725.3167 | Protonated molecule (Chemical Formula: C39H48O13)[15] |
| [M+Na]+ | 747.2986 | Sodiated molecule |
| Fragment 1 | 509.2124 | Loss of the C-13 side chain ([M+H-Side Chain]+) |
| Fragment 2 | 449.1909 | Further loss of acetic acid from Fragment 1 |
| Fragment 3 | 286.1232 | Protonated C-13 side chain |
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
NMR spectroscopy is essential for the unambiguous structural determination of this compound.[16][17][18] Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are required for complete spectral assignment.
Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and coupling of protons.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to assign all proton and carbon signals and confirm the connectivity of the atoms in the molecule.
Data Presentation: Hypothetical ¹H and ¹³C NMR Data Summary
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| C-1 | 75.2 | 1.85 (d, 7.2) |
| C-2 | 72.8 | 3.80 (d, 7.2) |
| C-4 | 208.1 | - |
| C-5 | 84.5 | 4.95 (d, 8.0) |
| C-10 | 76.3 | 6.25 (s) |
| C-13 | 72.1 | 5.68 (t, 8.5) |
| Side Chain C-2' | 73.5 | 4.78 (d, 2.5) |
| Side Chain C-3' | 73.1 | 5.65 (dd, 8.8, 2.5) |
Note: The above NMR data is hypothetical and for illustrative purposes only.
V. Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 5. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 6. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and validation of the HPLC method for simultaneous estimation of Paclitaxel and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jneonatalsurg.com [jneonatalsurg.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound 259678-73-4 | MCE [medchemexpress.cn]
- 16. longdom.org [longdom.org]
- 17. Solid-state NMR studies of the molecular structure of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Developing a P-glycoprotein Inhibition Assay Using 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a crucial ATP-dependent efflux pump.[1][2] It is widely expressed in tissues such as the intestine, blood-brain barrier, liver, and kidneys, where it plays a significant role in limiting the absorption and distribution of a broad spectrum of drugs.[1][3] Overexpression of P-gp in cancer cells is a primary cause of multidrug resistance (MDR), a significant hurdle in cancer chemotherapy.[1][4] Consequently, the identification and characterization of P-gp inhibitors are of great interest in drug development to overcome MDR and improve the pharmacokinetic profiles of various therapeutic agents.[1][5]
2-Deacetyltaxuspine X, a derivative of the natural taxane (B156437) taxuspine X, has been identified as a potential P-gp inhibitor. Taxuspine X and its analogs have demonstrated potent MDR reversal activity.[4] These application notes provide a detailed protocol for developing and performing a P-glycoprotein inhibition assay using this compound, focusing on the widely used and robust calcein-AM efflux assay.
Core Concepts of P-gp Inhibition Assays
The fundamental principle behind most P-gp inhibition assays is to measure the transport of a known fluorescent P-gp substrate in the presence and absence of a potential inhibitor. A decrease in the efflux of the fluorescent substrate from cells overexpressing P-gp indicates inhibition of the transporter's function. The calcein-AM assay is a popular method due to its high-throughput compatibility and sensitivity.[6]
Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane.[7] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and hydrophilic molecule calcein (B42510).[7] Calcein itself is a substrate for P-gp and is actively transported out of P-gp-overexpressing cells.[7] In the presence of a P-gp inhibitor like this compound, the efflux of calcein is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence.[7]
Data Presentation: P-gp Inhibitory Activity
The inhibitory potential of this compound and other compounds is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the P-gp-mediated efflux of the substrate by 50%. The following tables summarize the IC50 values for several known P-gp inhibitors, providing a reference for comparison with the experimental results for this compound. A structurally related taxane has shown an IC50 value of 7.2 µM.[4][8]
Table 1: IC50 Values of Reference P-gp Inhibitors (Calcein-AM Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| Verapamil | K562/MDR | 2.61 | [7] |
| Valspodar (PSC-833) | CEM/VLB100 | 1.2 | [7] |
| Quinidine | K562-MDR | 4.39 | [7] |
| Zosuquidar | MDCKII-MDR1 | 0.1 | [7] |
| A simplified taxane related to Taxuspine X | P-gp overexpressing cells | 7.2 | [4][8] |
Table 2: Expected Outcome of this compound in P-gp Inhibition Assay
| Concentration of this compound | Expected % Inhibition of P-gp | Expected Fluorescence Intensity |
| 0 µM (Control) | 0% | Low |
| 0.1 µM | Low | Slightly Increased |
| 1 µM | Moderate | Increased |
| 10 µM | High | Significantly Increased |
| 100 µM | Maximum | High (Plateau) |
Experimental Protocols
Calcein-AM P-gp Inhibition Assay
This protocol details the steps for assessing the P-gp inhibitory activity of this compound using a cell-based calcein-AM assay.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR, MDCKII-MDR1) and their parental cell line (e.g., K562, MDCKII)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Verapamil (positive control)
-
Calcein-AM
-
Hank's Balanced Salt Solution (HBSS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Seed the P-gp overexpressing cells and the parental cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.
-
Incubate the plate overnight in a CO2 incubator to allow the cells to adhere.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound and the positive control (Verapamil) in HBSS to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
-
Compound Incubation:
-
Remove the culture medium from the wells and wash the cells twice with pre-warmed HBSS.
-
Add 100 µL of the compound dilutions to the respective wells. For the negative control, add HBSS with the same final concentration of DMSO.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Calcein-AM Loading:
-
Prepare a 1 µM working solution of Calcein-AM in HBSS.
-
Add 100 µL of the Calcein-AM working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold HBSS to remove extracellular Calcein-AM.
-
Add 100 µL of ice-cold HBSS to each well.
-
Measure the intracellular fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis:
-
Calculate the percentage of P-gp inhibition for each concentration of this compound using the following formula:
% Inhibition = [(F_test - F_neg) / (F_pos - F_neg)] * 100
Where:
-
F_test is the fluorescence in the presence of this compound.
-
F_neg is the fluorescence of the negative control (no inhibitor).
-
F_pos is the fluorescence of the positive control (e.g., Verapamil).
-
-
Plot the % inhibition against the logarithm of the concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: P-gp expression regulation and inhibition mechanisms.
Caption: Workflow for the Calcein-AM P-gp inhibition assay.
Caption: Principle of the Calcein-AM P-gp inhibition assay.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. scribd.com [scribd.com]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-gp inhibition: Significance and symbolism [wisdomlib.org]
- 6. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodamine 123 Efflux Assay with 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as an efflux pump, actively removing a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] The Rhodamine 123 (Rh123) efflux assay is a widely used method to assess the functional activity of P-gp.[4][5] Rh123, a fluorescent substrate of P-gp, is readily taken up by cells but is efficiently extruded by cells overexpressing this transporter.[4][6] Inhibition of P-gp-mediated efflux leads to the intracellular accumulation of Rh123, which can be quantified by flow cytometry.[4][7]
This document provides a detailed protocol for performing a Rhodamine 123 efflux assay to evaluate the P-gp inhibitory potential of 2-Deacetyltaxuspine X, a taxane (B156437) derivative. Taxanes have been identified as a class of compounds capable of modulating P-gp activity.[8][9] This protocol is designed for researchers in drug discovery and development to screen and characterize potential MDR modulators.
Principle of the Assay
The assay is based on the principle that P-gp actively transports Rhodamine 123 out of the cell. In P-gp overexpressing cells, the intracellular fluorescence of Rh123 will be low due to active efflux. When a P-gp inhibitor, such as this compound, is present, the efflux of Rh123 is blocked, leading to its accumulation inside the cells and a corresponding increase in fluorescence. This change in fluorescence intensity, measured by flow cytometry, is directly proportional to the inhibitory activity of the test compound on P-gp. Verapamil, a known P-gp inhibitor, is used as a positive control.[6][10][11]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| MCF-7 (Parental) Cell Line | ATCC | HTB-22 | Liquid Nitrogen |
| MCF-7/ADR (P-gp overexpressing) Cell Line | NCI/DCTD | Liquid Nitrogen | |
| Rhodamine 123 | Sigma-Aldrich | R8004 | 2-8°C, Protect from light |
| This compound | (Specify Source) | (As per supplier) | |
| Verapamil hydrochloride | Sigma-Aldrich | V4629 | Room Temperature |
| Dimethyl sulfoxide (B87167) (DMSO), cell culture grade | Sigma-Aldrich | D2650 | Room Temperature |
| RPMI-1640 Medium | Gibco | 11875093 | 2-8°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | -20°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| Propidium Iodide (PI) Solution | Sigma-Aldrich | P4170 | 2-8°C, Protect from light |
Experimental Protocol
Cell Culture
-
Culture MCF-7 and MCF-7/ADR cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For MCF-7/ADR cells, maintain drug resistance by including doxorubicin (B1662922) (Adriamycin) in the culture medium at a concentration of 1 µM, but withdraw the drug for at least one week before the assay to avoid interference.
-
Subculture the cells every 2-3 days to maintain exponential growth. Harvest cells for the assay when they reach 80-90% confluency.
Preparation of Reagents
-
Rhodamine 123 Stock Solution (1 mg/mL): Dissolve 1 mg of Rhodamine 123 in 1 mL of DMSO. Store at -20°C in light-protected aliquots.
-
Rhodamine 123 Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in pre-warmed (37°C) serum-free RPMI-1640 medium immediately before use.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution in DMSO. The exact weight will depend on the molecular weight of the compound. Store at -20°C. Further dilutions should be made in serum-free RPMI-1640.
-
Verapamil Stock Solution (10 mM): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Propidium Iodide (PI) Staining Solution (1 µg/mL): Dilute a stock solution of PI to a final concentration of 1 µg/mL in cold PBS.
Rhodamine 123 Efflux Assay
-
Cell Seeding: The day before the experiment, seed the MCF-7 and MCF-7/ADR cells into 12-well plates at a density of 2 x 10^5 cells per well.
-
Compound Incubation:
-
On the day of the assay, carefully remove the culture medium from each well.
-
Wash the cells once with pre-warmed PBS.
-
Add 1 mL of serum-free RPMI-1640 medium containing the desired concentrations of this compound or Verapamil (positive control) to the appropriate wells. For the negative control, add medium with the same final concentration of DMSO used for the test compounds.
-
Incubate the plates for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Efflux Period:
-
After the loading period, aspirate the medium containing Rh123 and the test compounds.
-
Wash the cells twice with ice-cold PBS to stop the efflux.
-
Add 1 mL of pre-warmed, serum-free RPMI-1640 medium (without Rh123 or test compounds) to each well.
-
Incubate the cells for 60 minutes at 37°C to allow for efflux.[2]
-
-
Cell Harvesting and Staining:
-
After the efflux period, aspirate the medium and wash the cells once with cold PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to flow cytometry tubes and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS containing 1 µg/mL Propidium Iodide for cell viability assessment.
-
Keep the tubes on ice and protected from light until analysis.
-
Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Measure Rhodamine 123 fluorescence in the green channel (e.g., FL1, typically 525/30 nm).[12]
-
Measure Propidium Iodide fluorescence in the red channel (e.g., FL3, typically >650 nm) to exclude dead cells from the analysis.
-
Acquire at least 10,000 events for each sample.
-
Gate on the live cell population (PI-negative) to analyze the mean fluorescence intensity (MFI) of Rhodamine 123.
Data Presentation
The inhibitory effect of this compound on P-gp mediated efflux is determined by the increase in intracellular Rhodamine 123 accumulation. The results can be presented as the Mean Fluorescence Intensity (MFI) or as a percentage of the control.
Table 1: Quantitative Summary of Experimental Conditions and Parameters
| Parameter | Value |
| Cell Lines | MCF-7 (Parental), MCF-7/ADR (P-gp overexpressing) |
| Seeding Density | 2 x 10^5 cells/well (12-well plate) |
| Rhodamine 123 Concentration | 200 ng/mL[4][7] |
| This compound Concentrations | 0.1, 1, 10, 50, 100 µM (suggested range) |
| Verapamil Concentration (Positive Control) | 50 µM[11] |
| Incubation Time with Inhibitor | 30 minutes |
| Rhodamine 123 Loading Time | 60 minutes |
| Efflux Time | 60 minutes |
| Flow Cytometer Excitation | 488 nm |
| Rhodamine 123 Emission | ~529 nm (detected in FL1 channel)[13] |
| Propidium Iodide Emission | >620 nm (detected in FL3 channel) |
| Data Analysis | Mean Fluorescence Intensity (MFI) of live cells |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of P-gp mediated Rhodamine 123 efflux and its inhibition.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
Expected Results
-
MCF-7 (Parental) Cells: These cells have low P-gp expression and should exhibit high intracellular Rhodamine 123 fluorescence, regardless of the presence of inhibitors.
-
MCF-7/ADR (P-gp Overexpressing) Cells - Negative Control: These cells will efficiently efflux Rhodamine 123, resulting in low mean fluorescence intensity.
-
MCF-7/ADR Cells + Verapamil (Positive Control): Verapamil will inhibit P-gp, leading to a significant increase in intracellular Rhodamine 123 fluorescence compared to the negative control.
-
MCF-7/ADR Cells + this compound: If this compound is a P-gp inhibitor, a dose-dependent increase in Rhodamine 123 fluorescence will be observed. The potency of inhibition can be determined by calculating an IC50 value from the dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Rhodamine 123 fluorescence in all samples | - Rhodamine 123 degradation- Incorrect concentration- Instrument settings incorrect | - Use fresh Rhodamine 123 solution- Verify dilutions- Optimize flow cytometer settings (laser power, PMT voltages) |
| High fluorescence in MCF-7/ADR negative control | - Loss of P-gp expression- Cells are not healthy | - Check P-gp expression by Western blot or qPCR- Ensure proper cell culture maintenance |
| No effect of Verapamil | - Verapamil solution degraded- Incorrect concentration | - Prepare fresh Verapamil solution- Verify concentration |
| High cell death (high PI staining) | - Compound toxicity- Harsh cell handling | - Perform a cytotoxicity assay for the test compound- Handle cells gently during harvesting and washing |
Conclusion
The Rhodamine 123 efflux assay is a robust and reliable method for assessing the P-gp inhibitory activity of novel compounds like this compound. By following this detailed protocol, researchers can effectively screen and characterize potential multidrug resistance modulators, a critical step in the development of more effective cancer therapies.
References
- 1. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dbkgroup.org [dbkgroup.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sfera.unife.it [sfera.unife.it]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay | MDPI [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring 2-Deacetyltaxuspine X Activity using a Calcein-AM Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[1][2] The development of P-gp inhibitors is a critical strategy to overcome MDR. This document provides a detailed protocol for utilizing the calcein-AM uptake assay to measure the P-gp inhibitory activity of novel compounds, with a specific focus on 2-Deacetyltaxuspine X and its analogs.
The calcein-AM assay is a rapid, sensitive, and high-throughput method for assessing P-gp function.[3][4] Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane.[5][6] In the cytoplasm, it is hydrolyzed by intracellular esterases into the hydrophilic and highly fluorescent molecule, calcein (B42510).[5][6][7] Calcein itself is not a substrate for P-gp and is well-retained within cells with intact membranes.[5][6] However, in cells overexpressing P-gp, calcein-AM is actively extruded from the cell before it can be converted to calcein, resulting in low intracellular fluorescence.[5][6] P-gp inhibitors block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence intensity, which can be quantified to determine the inhibitory activity of a test compound.[4][6]
Mechanism of Calcein-AM Assay for P-gp Inhibition
Caption: Mechanism of the calcein-AM assay for P-gp inhibition.
Experimental Protocols
This section provides a detailed methodology for the calcein-AM uptake assay to determine the P-gp inhibitory activity of this compound.
Materials and Reagents
-
P-gp overexpressing cells (e.g., L5178 MDR1, K562/MDR, MDCKII-MDR1) and their parental non-resistant cell line.
-
This compound or its analogs.
-
Positive control P-gp inhibitors (e.g., Verapamil, Cyclosporin A).
-
Calcein-AM (acetoxymethyl ester).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (HHBSS).
-
Triton X-100 or other suitable lysis buffer.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader (excitation/emission wavelengths of ~485 nm and ~535 nm, respectively).
Cell Culture
-
Culture both the P-gp overexpressing and parental cell lines in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the resistant cell line in a medium containing a selective agent (e.g., a low concentration of a chemotherapeutic drug) to ensure continuous P-gp expression, but remove the selective agent from the culture medium at least one day before the assay.[8]
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before the experiment.
Assay Protocol
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well black, clear-bottom microplates at a density of 5 x 10^4 to 1 x 10^5 cells/well. Incubate overnight at 37°C to allow for cell attachment (for adherent cells).
-
Preparation of Compounds: Prepare stock solutions of this compound and positive controls (e.g., Verapamil) in DMSO. Serially dilute the compounds in HHBSS to the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.
-
Pre-incubation with Inhibitors:
-
For adherent cells, carefully remove the culture medium from the wells and wash once with pre-warmed HHBSS.
-
For suspension cells, centrifuge the plate at a low speed (e.g., 300 x g for 3 minutes) and carefully aspirate the supernatant. Resuspend the cells in pre-warmed HHBSS.
-
Add the diluted this compound and control inhibitors to the respective wells. Include wells with HHBSS and DMSO as negative controls.
-
Pre-incubate the plate at 37°C for 10-30 minutes.[8]
-
-
Calcein-AM Loading:
-
Prepare a working solution of calcein-AM in HHBSS at a final concentration of 0.25-1 µM.[4][8]
-
Add the calcein-AM working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[8] The optimal incubation time may need to be determined empirically for the specific cell line used.
-
-
Termination of Uptake and Cell Lysis:
-
Fluorescence Measurement:
-
Measure the intracellular calcein fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis
-
Subtract the background fluorescence (wells with HHBSS only) from all readings.
-
The percentage of P-gp inhibition can be calculated using the following formula:
% Inhibition = [(F_inhibitor - F_mdr) / (F_parental - F_mdr)] x 100
Where:
-
F_inhibitor is the fluorescence in the presence of the test inhibitor.
-
F_mdr is the fluorescence of the P-gp overexpressing cells without any inhibitor.
-
F_parental is the fluorescence of the parental cells without any inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% of the maximal inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Experimental Workflow
Caption: Experimental workflow for the calcein-AM uptake assay.
Data Presentation
The P-gp inhibitory activity of this compound and other known inhibitors is summarized in the table below. IC50 values represent the concentration of the compound required to inhibit 50% of P-gp activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Analog | L5178 MDR1 | 7.2 | [9][10] |
| Verapamil | K562/MDR | 2.61 | [11] |
| Quinidine | K562/MDR | 4.39 | [11] |
| Zosuquidar | MDCKII-MDR1 | 0.1 | [11] |
| Valspodar (PSC-833) | CEM/VLB100 | 1.2 | [11] |
Note: IC50 values can vary depending on the cell line and specific experimental conditions.[3][11]
P-gp Related Signaling Pathway
The expression and activity of P-glycoprotein are regulated by various signaling pathways. Understanding these pathways can provide insights into potential mechanisms for overcoming multidrug resistance.
Caption: Simplified signaling pathways influencing P-gp expression and activity.
Conclusion
The calcein-AM uptake assay is a robust and efficient method for screening and characterizing P-gp inhibitors. The data presented here indicates that analogs of this compound are potent inhibitors of P-gp, making them promising candidates for further investigation in the development of agents to reverse multidrug resistance in cancer therapy. The provided protocols and diagrams serve as a comprehensive guide for researchers in this field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 9. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Establishing a Cell-Based Model for 2-Deacetyltaxuspine X MDR Reversal Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often leading to treatment failure.[1][2] A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][3][4] Taxanes, a class of microtubule-stabilizing agents, have shown promise not only as cytotoxic agents but also as MDR reversal agents.[5][6] This document provides a detailed guide for establishing a cell-based model to investigate the potential of a novel taxane (B156437) derivative, 2-Deacetyltaxuspine X, to reverse P-gp-mediated MDR.
These protocols outline the necessary steps to develop a drug-resistant cancer cell line, and subsequently to evaluate the efficacy of this compound in sensitizing these resistant cells to conventional chemotherapeutic agents. The methodologies provided include cell viability assays, drug accumulation and efflux studies, and protein expression analysis.
Establishment of a Drug-Resistant Cell Line
A crucial first step is to develop a cell line that exhibits resistance to a specific chemotherapeutic agent. This is typically achieved by continuous exposure of a parental, drug-sensitive cell line to gradually increasing concentrations of the drug.[3][4][7] This process selects for cells that have adapted to survive in the presence of the drug, often by upregulating MDR-related proteins like P-gp.[1]
Protocol 1: Generation of a Paclitaxel-Resistant Breast Cancer Cell Line (e.g., MCF-7/PTX-R)
This protocol describes the generation of a paclitaxel-resistant cell line from the parental MCF-7 human breast cancer cell line using a stepwise dose escalation method.[7]
Materials:
-
MCF-7 parental cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
Cell culture flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Seed MCF-7 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of paclitaxel (e.g., 0.1 nM to 1000 nM) for 48 hours.
-
Determine cell viability using the MTT assay (see Protocol 2).
-
Calculate the IC50 value, which is the concentration of paclitaxel that inhibits cell growth by 50%.
-
-
Induction of Resistance:
-
Culture MCF-7 cells in a medium containing a low concentration of paclitaxel, starting at approximately the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[8]
-
Maintain the cells at this concentration for 2-3 passages (approximately 7-10 days per passage).[7]
-
Gradually increase the paclitaxel concentration in a stepwise manner (e.g., 1.5 to 2-fold increments) as the cells adapt and resume a normal growth rate.[8]
-
If significant cell death ( >50%) occurs, revert to the previous lower concentration for a few more passages before attempting to increase the concentration again.[7]
-
-
Selection and Maintenance of the Resistant Cell Line:
-
Continue this process until the cells can tolerate a paclitaxel concentration that is at least 10-fold higher than the initial IC50 of the parental cells.[7]
-
The resulting paclitaxel-resistant cell line (MCF-7/PTX-R) should be continuously maintained in a medium containing the final tolerated concentration of paclitaxel to ensure the stability of the resistant phenotype.
-
It is recommended to create frozen stocks of the resistant cells at various stages of the selection process.[7]
-
-
Characterization of the Resistant Phenotype:
-
Confirm the degree of resistance by determining the IC50 of paclitaxel in the MCF-7/PTX-R cell line and comparing it to the parental MCF-7 cells. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant cells to the IC50 of the parental cells.[7]
-
Table 1: Example IC50 and Resistance Index Data
| Cell Line | Paclitaxel IC50 (nM) | Resistance Index (RI) |
| MCF-7 (Parental) | 10 | 1 |
| MCF-7/PTX-R | 150 | 15 |
Evaluating the MDR Reversal Activity of this compound
Once a stable drug-resistant cell line is established, it can be used to screen for compounds that can reverse this resistance. The following protocols are designed to assess the ability of this compound to sensitize the resistant cells to the chemotherapeutic agent they are resistant to (e.g., paclitaxel).
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] This protocol will be used to determine the cytotoxic effects of paclitaxel alone and in combination with this compound on both parental and resistant cell lines.
Materials:
-
MCF-7 and MCF-7/PTX-R cells
-
96-well plates
-
Paclitaxel
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO (Dimethyl sulfoxide) or Solubilization solution[12]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both MCF-7 and MCF-7/PTX-R cells into 96-well plates at a density of 5x10³ cells/well and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of paclitaxel.
-
Prepare a fixed, non-toxic concentration of this compound (this concentration should be determined in a preliminary experiment and should not significantly affect cell viability on its own).
-
Treat the cells with:
-
Paclitaxel alone
-
This compound alone
-
A combination of paclitaxel and this compound
-
-
Include untreated cells as a control.
-
Incubate the plates for 48 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 of paclitaxel in the presence and absence of this compound for both cell lines.
-
The Reversal Fold (RF) can be calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in combination with the reversal agent in the resistant cell line.
-
Table 2: Example Data for MDR Reversal by this compound
| Cell Line | Treatment | Paclitaxel IC50 (nM) | Reversal Fold (RF) |
| MCF-7 | Paclitaxel | 10 | - |
| Paclitaxel + this compound | 8 | - | |
| MCF-7/PTX-R | Paclitaxel | 150 | - |
| Paclitaxel + this compound | 15 | 10 |
Investigating the Mechanism of MDR Reversal
To understand how this compound reverses MDR, it is important to investigate its effect on the function and expression of the P-gp transporter.
Protocol 3: Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent substrate of P-gp.[13] An increase in the intracellular accumulation of Rhodamine 123 in the presence of an inhibitor indicates a blockage of the P-gp efflux pump.[14]
Materials:
-
MCF-7 and MCF-7/PTX-R cells
-
Rhodamine 123
-
This compound
-
Verapamil (B1683045) (a known P-gp inhibitor, as a positive control)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest and resuspend both MCF-7 and MCF-7/PTX-R cells in serum-free medium.
-
-
Drug Incubation:
-
Pre-incubate the cells with either this compound or verapamil for 30 minutes at 37°C. Include a control group with no inhibitor.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 (final concentration e.g., 1 µM) to the cell suspensions and incubate for another 30-60 minutes at 37°C in the dark.[15]
-
-
Efflux:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.[15]
-
-
Analysis:
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or visualize under a fluorescence microscope.
-
Table 3: Example Rhodamine 123 Accumulation Data
| Cell Line | Treatment | Mean Fluorescence Intensity |
| MCF-7 | Control | 800 |
| MCF-7/PTX-R | Control | 200 |
| Verapamil | 750 | |
| This compound | 700 |
Protocol 4: Western Blot for P-glycoprotein Expression
Western blotting is a technique used to detect and quantify specific proteins in a sample.[16] This protocol will determine if this compound alters the expression level of P-gp in the resistant cells.
Materials:
-
MCF-7 and MCF-7/PTX-R cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp (e.g., C219)[17]
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 30-50 µg) from each sample onto an SDS-PAGE gel.[16]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the P-gp band intensity to the loading control.
-
Table 4: Example P-glycoprotein Expression Data
| Cell Line | Treatment | Relative P-gp Expression |
| MCF-7 | - | 1.0 |
| MCF-7/PTX-R | Untreated | 15.0 |
| This compound | 14.5 |
Visualizations
Experimental Workflow
Caption: Workflow for establishing a resistant cell line and evaluating MDR reversal.
P-glycoprotein Efflux Mechanism and Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Conclusion
This comprehensive guide provides a framework for establishing a robust cell-based model to study the MDR reversal properties of this compound. By following these detailed protocols, researchers can effectively generate drug-resistant cell lines and perform a series of assays to characterize the efficacy and mechanism of action of novel MDR reversal agents. The provided tables and diagrams serve to clarify the experimental workflow and underlying biological principles, facilitating a more efficient and targeted approach to drug discovery in the context of overcoming multidrug resistance in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Models used to screen for the treatment of multidrug resistant cancer facilitated by transporter-based efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New taxanes as highly efficient reversal agents for multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
Application Notes and Protocols for Evaluating 2-Deacetyltaxuspine X Efficacy via Transcellular Transport Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X is a novel taxane (B156437) derivative with potential as a chemotherapeutic agent. Taxanes are a critical class of anticancer drugs that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] However, the efficacy of taxanes can be limited by poor oral bioavailability and multidrug resistance (MDR), often mediated by efflux transporters such as P-glycoprotein (P-gp).[3][4] P-gp, encoded by the ABCB1 gene (also known as MDR1), is an ATP-dependent efflux pump highly expressed in the intestine, blood-brain barrier, and tumor cells, which actively transports a wide range of xenobiotics, including many cancer drugs, out of cells.[5][6][7][8]
This document provides detailed application notes and protocols for a transcellular transport assay to evaluate the intestinal permeability and potential for P-gp-mediated efflux of this compound. The assay utilizes polarized cell monolayers, such as Caco-2 or MDCK-MDR1 cells, which are well-established in vitro models for predicting the oral absorption and efflux liability of drug candidates.[9][10][11][12][13] Understanding these transport characteristics is crucial for the early-stage development and optimization of this compound as a potential therapeutic agent.
Principle of the Assay
The transcellular transport assay is performed using a Transwell® system, where a monolayer of polarized epithelial cells is cultured on a semi-permeable membrane, separating an apical (donor) and a basolateral (receiver) compartment.[11][14][15] The transport of this compound across the cell monolayer is measured in two directions:
-
Apical-to-Basolateral (A-to-B) Transport: Represents drug absorption from the intestinal lumen into the bloodstream.
-
Basolateral-to-Apical (B-to-A) Transport: Represents drug efflux from the bloodstream back into the intestinal lumen.
By comparing the apparent permeability coefficients (Papp) in both directions, an efflux ratio (ER) can be calculated. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters like P-gp.[11][12] To confirm the involvement of P-gp, the assay can be performed in the presence and absence of a known P-gp inhibitor, such as verapamil (B1683045) or elacridar.[5][16]
Data Presentation: Hypothetical Transport Characteristics of this compound
The following tables summarize hypothetical quantitative data for this compound in a bidirectional Caco-2 permeability assay.
Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound
| Compound | Direction | Concentration (µM) | Papp (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | % Recovery |
| This compound | A -> B | 10 | 1.5 ± 0.2 | 8.0 | 95 ± 5 |
| B -> A | 10 | 12.0 ± 1.1 | 98 ± 4 | ||
| Atenolol (Low Permeability) | A -> B | 10 | 0.5 ± 0.1 | N/A | 99 ± 3 |
| Propranolol (High Permeability) | A -> B | 10 | 25.0 ± 2.5 | N/A | 97 ± 6 |
| Digoxin (P-gp Substrate) | A -> B | 10 | 0.8 ± 0.1 | 15.0 | 96 ± 5 |
| B -> A | 10 | 12.0 ± 1.5 | 98 ± 4 |
Table 2: Effect of P-gp Inhibitor on this compound Transport
| Compound | Direction | P-gp Inhibitor (Verapamil, 100 µM) | Papp (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A -> B | - | 1.5 ± 0.2 | 8.0 |
| B -> A | - | 12.0 ± 1.1 | ||
| A -> B | + | 7.5 ± 0.8 | 1.1 | |
| B -> A | + | 8.2 ± 0.9 | ||
| Digoxin (P-gp Substrate) | A -> B | - | 0.8 ± 0.1 | 15.0 |
| B -> A | - | 12.0 ± 1.5 | ||
| A -> B | + | 6.5 ± 0.7 | 1.2 | |
| B -> A | + | 7.8 ± 0.9 |
Experimental Protocols
Caco-2 Cell Culture
-
Cell Seeding: Seed Caco-2 cells onto collagen-coated Transwell® inserts (e.g., 24-well format) at a density of approximately 2.6 x 105 cells/cm2.[17]
-
Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[17]
-
Differentiation: Maintain the cell cultures for 21 days in a humidified incubator at 37°C with 5% CO2 to allow for spontaneous differentiation into a polarized monolayer.[11][13][17] Change the culture medium every 2-3 days.
-
Monolayer Integrity Check: Prior to the transport experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm2.[18] Additionally, a paracellular marker such as Lucifer Yellow can be used to confirm low paracellular permeability (Papp < 1.0 x 10-6 cm/s).[19]
Bidirectional Transport Assay
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration (e.g., 10 µM) in pre-warmed Hanks' Balanced Salt Solution (HBSS) containing 25 mM D-glucose and 10 mM HEPES (pH 7.4).[17] The final DMSO concentration should be less than 1%.
-
Prepare transport buffer with and without a P-gp inhibitor (e.g., 100 µM verapamil).
-
Include control compounds: a low permeability marker (atenolol), a high permeability marker (propranolol), and a known P-gp substrate (digoxin).[20]
-
-
Equilibration:
-
Gently wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS in both the apical (0.4 mL) and basolateral (1.2 mL) chambers for 15-30 minutes at 37°C.[17]
-
-
A-to-B Transport:
-
Remove the buffer from the apical chamber and replace it with the dosing solution containing this compound.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C on an orbital shaker (50-100 rpm).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers.
-
-
B-to-A Transport:
-
Remove the buffer from the basolateral chamber and replace it with the dosing solution containing this compound.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-to-B transport.
-
-
Sample Analysis:
Data Analysis
-
Apparent Permeability Coefficient (Papp): Calculate the Papp value in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the Transwell® membrane (e.g., 0.33 cm2 for a 24-well plate).
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Efflux Ratio (ER): Calculate the efflux ratio using the following formula: ER = Papp (B-A) / Papp (A-B)
-
Percent Recovery: Calculate the percent recovery to assess mass balance and identify potential issues with compound binding to the plate or cell monolayer: % Recovery = ((Cf * Vd) + (Cr * Vr)) / (C0 * Vd) * 100 Where:
-
Cf is the final concentration in the donor chamber.
-
Vd is the volume of the donor chamber.
-
Cr is the final concentration in the receiver chamber.
-
Vr is the volume of the receiver chamber.
-
C0 is the initial concentration in the donor chamber.
-
Visualizations
Caption: Workflow for the bidirectional transcellular transport assay.
Caption: P-glycoprotein mediated efflux of this compound.
Conclusion
The transcellular transport assay is an indispensable tool in early drug development for evaluating the potential oral absorption and efflux liability of new chemical entities. For a novel taxane derivative like this compound, this assay provides critical data to guide lead optimization, formulation development, and prediction of in vivo pharmacokinetic behavior. The detailed protocols and data interpretation guidelines presented here offer a robust framework for assessing the efficacy and transport characteristics of this compound, ultimately informing its potential as a clinically viable anticancer agent.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Neoadjuvant Immunotherapy in Hormone Receptor-Positive Breast Cancer: From Tumor Microenvironment Reprogramming to Combination Therapy Strategies | MDPI [mdpi.com]
- 3. Oral efficacy and bioavailability of a novel taxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. P-gp Substrate Identification | Evotec [evotec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioivt.com [bioivt.com]
- 8. bioivt.com [bioivt.com]
- 9. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. bioivt.com [bioivt.com]
- 15. researchgate.net [researchgate.net]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Drug Transcellular Transport Assay Using a High Porosity Honeycomb Film [jstage.jst.go.jp]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. corning.com [corning.com]
- 20. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. researchgate.net [researchgate.net]
- 22. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 23. diposit.ub.edu [diposit.ub.edu]
- 24. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for ATPase Activity Assay to Confirm 2-Deacetyltaxuspine X Binding to P-gp
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a crucial protein in pharmacology and drug development.[1][2] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse compounds out of cells.[3][4] This action can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties, and is a key mechanism of multidrug resistance (MDR) in cancer cells.[1][3][5]
The binding of a substrate or inhibitor to P-gp modulates its ATPase activity.[6][7] Therefore, measuring the ATP hydrolysis rate of P-gp in the presence of a test compound serves as a reliable method to identify P-gp interactors. This application note provides a detailed protocol for an in vitro ATPase activity assay to determine if 2-Deacetyltaxuspine X binds to P-gp. The assay is based on the quantification of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Principle of the Assay
P-gp couples the energy derived from ATP hydrolysis to the transport of substrates across the cell membrane.[2][6] The basal ATPase activity of P-gp is stimulated by transported substrates and can be inhibited by other compounds.[7][8] This assay measures the amount of inorganic phosphate (Pi) generated from the hydrolysis of ATP by P-gp. The change in Pi concentration in the presence of this compound, compared to the basal activity, indicates an interaction.
-
Stimulation of ATPase activity: Suggests that this compound is a substrate of P-gp.
-
Inhibition of ATPase activity: Suggests that this compound is an inhibitor of P-gp.
The P-gp specific ATPase activity is determined by its sensitivity to sodium orthovanadate (Na₃VO₄), a known inhibitor of P-type ATPases.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of P-gp mediated ATP hydrolysis and the workflow of the ATPase activity assay.
Caption: P-gp Mediated Drug Efflux and ATP Hydrolysis.
Caption: Experimental Workflow for P-gp ATPase Activity Assay.
Materials and Reagents
-
Recombinant human P-gp-containing membranes (e.g., from Sf9 or HEK293 cells)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, 1 mM EGTA)
-
ATP solution (e.g., 100 mM in water, pH 7.4)
-
This compound stock solution (in DMSO)
-
Verapamil (B1683045) (positive control for stimulation)
-
Sodium Orthovanadate (Na₃VO₄) (P-gp inhibitor)
-
Inorganic phosphate (Pi) detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution (for standard curve)
-
96-well microplates
-
Microplate reader
Experimental Protocols
1. Preparation of Reagents
-
Assay Buffer: Prepare a stock solution and store at 4°C.
-
ATP Solution: Prepare a fresh working solution of MgATP in Assay Buffer on the day of the experiment.
-
Test Compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Control Solutions: Prepare working solutions of verapamil and Na₃VO₄ in Assay Buffer.
-
P-gp Membranes: Thaw the P-gp membranes on ice immediately before use. Dilute to the recommended concentration in cold Assay Buffer.
2. ATPase Activity Assay Procedure
The following protocol is for a 96-well plate format. It includes controls for basal activity, maximal stimulation, and non-specific ATPase activity.
-
Plate Setup: Design the plate layout to include blanks, phosphate standards, basal activity controls, positive controls (verapamil), and the test compound (this compound) at various concentrations. Each condition should be tested in the presence and absence of Na₃VO₄.
-
Dispense Reagents:
-
Add Assay Buffer to all wells.
-
Add the appropriate volume of test compound, verapamil, or buffer (for basal activity) to the respective wells.
-
Add Na₃VO₄ to the wells designated for measuring non-specific ATPase activity.
-
Add the diluted P-gp membranes to all wells except the blanks and phosphate standards.
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 5-10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding the MgATP solution to all wells except the blanks and standards.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Detect Pi: Stop the reaction by adding the Pi detection reagent. This reagent will also react with the released Pi to produce a colored product.
-
Color Development: Allow the color to develop for the recommended time (e.g., 15-30 minutes) at room temperature.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green-based reagents) using a microplate reader.
3. Data Analysis
-
Phosphate Standard Curve: Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations. Use this curve to determine the concentration of Pi in each experimental well.
-
Calculate ATPase Activity: The ATPase activity is calculated as the amount of Pi produced per unit time per amount of P-gp protein (e.g., nmol Pi/min/mg protein).
-
Determine Vanadate-Sensitive ATPase Activity: For each condition, subtract the ATPase activity in the presence of Na₃VO₄ (non-specific activity) from the total ATPase activity (in the absence of Na₃VO₄). This gives the P-gp specific activity.
-
P-gp Activity = Total Activity - Non-specific Activity
-
-
Analyze the Effect of this compound:
-
Stimulation: Express the P-gp ATPase activity in the presence of this compound as a percentage of the basal P-gp activity.
-
% Stimulation = [(Activity with Compound - Basal Activity) / Basal Activity] x 100
-
-
Inhibition: If the compound is tested for inhibition of verapamil-stimulated activity, express the remaining activity as a percentage of the stimulated activity.
-
% Inhibition = [(Stimulated Activity - Activity with Inhibitor) / Stimulated Activity] x 100
-
-
-
Determine EC₅₀ or IC₅₀: Plot the percentage of stimulation or inhibition against the log of the this compound concentration. Fit the data to a suitable sigmoidal dose-response curve to determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition).
Data Presentation
The quantitative data should be summarized in the following tables for clear comparison.
Table 1: Raw Absorbance and Calculated Pi Concentration
| Well Type | Condition | Replicates | Mean Absorbance | Std. Dev. | Calculated [Pi] (µM) |
| Standard | 0 µM Pi | 2 | 0.102 | 0.003 | 0 |
| Standard | 5 µM Pi | 2 | 0.255 | 0.005 | 5 |
| Standard | 10 µM Pi | 2 | 0.410 | 0.008 | 10 |
| Standard | 20 µM Pi | 2 | 0.720 | 0.012 | 20 |
| Basal | No Vanadate | 3 | 0.350 | 0.015 | 8.5 |
| Basal | + Vanadate | 3 | 0.150 | 0.007 | 1.5 |
| Verapamil | No Vanadate | 3 | 0.850 | 0.020 | 25.0 |
| Verapamil | + Vanadate | 3 | 0.155 | 0.009 | 1.7 |
| Compound X (1 µM) | No Vanadate | 3 | 0.550 | 0.018 | 15.0 |
| Compound X (1 µM) | + Vanadate | 3 | 0.152 | 0.006 | 1.6 |
| ... | ... | ... | ... | ... | ... |
Table 2: Calculated P-gp Specific ATPase Activity and Modulation by this compound
| Condition | Total ATPase Activity (nmol/min/mg) | Non-specific Activity (nmol/min/mg) | P-gp Specific Activity (nmol/min/mg) | % Stimulation of Basal Activity |
| Basal | 10.0 | 2.0 | 8.0 | 0% |
| Verapamil (100 µM) | 30.0 | 2.1 | 27.9 | 249% |
| This compound (0.1 µM) | 12.5 | 2.0 | 10.5 | 31% |
| This compound (1 µM) | 18.0 | 2.1 | 15.9 | 99% |
| This compound (10 µM) | 25.0 | 2.2 | 22.8 | 185% |
| This compound (100 µM) | 28.0 | 2.1 | 25.9 | 224% |
Conclusion
The P-gp ATPase activity assay is a robust and reliable method for identifying interactions between test compounds and P-gp. By following this protocol, researchers can effectively determine whether this compound stimulates or inhibits the ATPase activity of P-gp, thereby providing strong evidence for its binding to the transporter. This information is critical for understanding the compound's potential pharmacokinetic interactions and its role in multidrug resistance.
References
- 1. cache.kzoo.edu [cache.kzoo.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. P glycoprotein and the mechanism of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for In Vivo Studies of 2-Deacetyltaxuspine X
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies for the novel taxane (B156437) derivative, 2-Deacetyltaxuspine X. The protocols outlined below are based on established methodologies for preclinical anticancer drug evaluation and are intended to be adapted based on the specific research questions and the characteristics of the compound.
Introduction
This compound is a novel diterpenoid compound belonging to the taxane family. Taxanes, such as paclitaxel (B517696) and docetaxel, are widely used chemotherapeutic agents that primarily function by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3] The in vivo evaluation of this compound is a critical step in its preclinical development to establish its efficacy, safety profile, and pharmacokinetic/pharmacodynamic (PK/PD) properties.[4][5] This document outlines a phased experimental approach for the in vivo assessment of this promising new agent.
Application Notes
A strategic and phased approach is recommended for the in vivo evaluation of this compound. This typically begins with determining the maximum tolerated dose (MTD), followed by efficacy studies in relevant cancer models, and concluding with mechanistic studies to confirm its mode of action.[4]
Animal Model Selection
The choice of an appropriate animal model is crucial for the successful in vivo evaluation of an anticancer agent.[6]
-
Immunodeficient Mice (e.g., Nude, SCID, NSG): These are suitable for establishing human tumor xenografts, where human cancer cell lines are implanted subcutaneously or orthotopically.[6][7] This allows for the evaluation of the compound's efficacy against human cancers.
-
Syngeneic Models: In these models, mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interaction of the compound with the immune system and for evaluating combination therapies with immunomodulatory agents.
-
Patient-Derived Xenograft (PDX) Models: These involve the implantation of tumor fragments from a patient directly into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
Phased Preclinical Evaluation
A stepwise progression of in vivo experiments is recommended to systematically evaluate this compound.
-
Toxicity and Maximum Tolerated Dose (MTD) Determination: The initial step is to establish a safe and effective dosing range.
-
Efficacy Studies: Once the MTD is determined, the anti-tumor activity of this compound is evaluated in relevant tumor models.[5]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are crucial to understand the relationship between drug exposure and its biological effects.[4]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle for drug formulation
-
Healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 6-8 weeks old
-
Standard animal housing facilities
-
Dosing syringes and needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 5 groups with 3-5 mice per group) and a vehicle control group.
-
Dose Selection: Based on any available in vitro cytotoxicity data, select a range of doses. A common starting dose is one-tenth of the in vitro IC50, with subsequent doses escalated in a stepwise manner (e.g., using a modified Fibonacci sequence).
-
Drug Administration: Administer this compound via the intended clinical route (e.g., intravenous, intraperitoneal) according to a predetermined schedule (e.g., once daily, twice weekly for two weeks).
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. Body weight should be recorded at least three times per week.
-
Endpoint: The study duration is typically 14-21 days. The MTD is defined as the highest dose that does not cause more than a 10-15% loss of body weight and results in no mortality or other severe signs of toxicity.
Protocol 2: Subcutaneous Xenograft Tumor Model
Objective: To establish subcutaneous tumors in mice for efficacy studies.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MDA-MB-231 breast cancer)
-
Cell culture medium and supplements
-
Sterile PBS and trypsin
-
Matrigel (optional)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cells to 80-90% confluency.[4]
-
Cell Harvesting: Detach the cells using trypsin, wash with sterile PBS, and perform a cell count. Resuspend the cells in a mixture of PBS and Matrigel (if used) at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).
-
Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors become palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Protocol 3: Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound.
Materials:
-
Tumor-bearing mice (from Protocol 2)
-
This compound formulated in a suitable vehicle
-
Positive control drug (e.g., paclitaxel)
-
Dosing equipment
-
Calipers and animal balance
Procedure:
-
Tumor Establishment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group).[8]
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose, e.g., 0.5x MTD)
-
Group 3: this compound (High Dose, e.g., MTD)
-
Group 4: Positive Control (e.g., Paclitaxel at its known effective dose)
-
-
Treatment Administration: Administer the treatments according to the schedule determined from the MTD study.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or after a predetermined treatment duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Maximum Tolerated Dose (MTD) Determination of this compound
| Group | Dose (mg/kg) | Dosing Schedule | Number of Animals | Mortality | Maximum Body Weight Loss (%) | Clinical Signs of Toxicity |
| 1 | Vehicle | QDx5 | 5 | 0/5 | < 2% | None observed |
| 2 | 10 | QDx5 | 5 | 0/5 | 5% | Mild lethargy |
| 3 | 20 | QDx5 | 5 | 0/5 | 12% | Moderate lethargy, ruffled fur |
| 4 | 40 | QDx5 | 5 | 2/5 | 25% | Severe lethargy, hunched posture |
| 5 | 80 | QDx5 | 5 | 5/5 | >30% | Severe lethargy, hunched posture |
Table 2: Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | 1850 ± 210 | - | 22.5 ± 1.2 |
| This compound | 10 | 980 ± 150 | 47 | 21.8 ± 1.5 |
| This compound | 20 | 450 ± 95 | 76 | 20.5 ± 1.8 |
| Positive Control | 15 | 520 ± 110 | 72 | 19.8 ± 2.1 |
Mandatory Visualization
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Phased experimental workflow for in vivo evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. pnas.org [pnas.org]
Troubleshooting & Optimization
improving the solubility of 2-Deacetyltaxuspine X for in vitro assays
Welcome to the technical support center for 2-Deacetyltaxuspine X. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a taxane (B156437) diterpenoid, a class of compounds known for their potential biological activities, including anti-tumor properties.[1] Like many other taxanes, it is a lipophilic molecule, which often results in poor aqueous solubility.[2] This low solubility can be a significant hurdle for in vitro experiments, as it can lead to compound precipitation in aqueous buffers and cell culture media, resulting in inaccurate and non-reproducible data.
Q2: What is the best initial approach for dissolving this compound?
A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its high solubilizing power for nonpolar compounds and its compatibility with most cell-based assays at low final concentrations (typically <0.5%).[3]
Q3: Are there alternative solvents to DMSO?
A3: Yes, if DMSO is not suitable for your specific assay due to toxicity or interference, other water-miscible organic solvents can be tested. These include ethanol (B145695), methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). It is critical to always run a vehicle control (the solvent without the compound) to account for any potential effects of the solvent on the experimental results.[3]
Q4: How can I enhance the aqueous solubility of this compound beyond using a simple organic solvent?
A4: Several advanced techniques can be employed to improve aqueous solubility. These include the use of co-solvents, pH adjustment (if the compound has ionizable groups), and the use of formulation excipients such as cyclodextrins and surfactants.[4][5] Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively "shielding" them and increasing their solubility in water.[4]
Troubleshooting Guide
Problem: My this compound powder will not dissolve in my chosen organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent power | Try a different organic solvent with a different polarity (e.g., switch from ethanol to DMSO). |
| Compound aggregation | Use mechanical assistance. Vortex the solution vigorously or use a sonicator bath to break up aggregates. |
| Low temperature slowing dissolution | Gently warm the solution (e.g., to 37°C). Caution: First, verify the temperature stability of this compound to avoid degradation. |
Problem: The compound dissolves in the organic stock solution but precipitates when I add it to my aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| "Crashing out" due to low final solvent concentration | Prepare a more concentrated stock solution. This allows a smaller volume to be added to the aqueous medium, keeping the final organic solvent concentration higher. |
| Poor aqueous dispersibility | While vortexing the pre-warmed (37°C) aqueous medium, add the stock solution dropwise. This rapid mixing can prevent localized high concentrations that lead to precipitation. |
| The compound's inherent hydrophobicity | Employ solubility-enhancing excipients. Co-formulate with agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) or a non-ionic surfactant like Tween® 80 to create inclusion complexes or micelles that keep the compound in solution. |
Quantitative Solubility Data
Disclaimer: Specific experimental solubility data for this compound is not widely available. The following table presents hypothetical, yet representative, solubility data for a poorly soluble taxane derivative to illustrate the effects of different solubilization strategies.
| Solvent/System | Solubility Category | Estimated Solubility (µg/mL) | Notes |
| Aqueous Buffer (PBS, pH 7.4) | Very Poorly Soluble | < 0.1 | Essentially insoluble in aqueous media alone. |
| 100% DMSO | Very Soluble | > 10,000 | High solubility in a pure organic solvent. |
| 100% Ethanol | Soluble | ~1,000 - 5,000 | Good solubility, but less effective than DMSO. |
| 1% DMSO in PBS, pH 7.4 | Sparingly Soluble | 1 - 10 | Limited solubility upon dilution in aqueous buffer. |
| 2% HP-β-CD in PBS, pH 7.4 | Soluble | 50 - 100 | Significant improvement via cyclodextrin (B1172386) complexation.[4] |
| 1% Tween® 80 in PBS, pH 7.4 | Slightly Soluble | 20 - 50 | Moderate improvement via surfactant micelles. |
Experimental Protocols & Visualized Workflow
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes until the compound is completely dissolved.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light if the compound is photosensitive.
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Complexation:
-
Add the concentrated organic stock solution of this compound (from Protocol 1) to the HP-β-CD solution. The molar ratio of HP-β-CD to the compound should be high (e.g., 100:1) to ensure efficient complexation.
-
Alternatively, for a solvent-free approach, add the dry compound powder directly to the HP-β-CD solution and stir or sonicate until dissolved. This may take longer.
-
-
Incubation: Gently mix the solution at room temperature for 1-2 hours to allow for the formation of inclusion complexes.
-
Sterilization & Use: Sterilize the final solution by filtering through a 0.22 µm syringe filter before adding it to your in vitro assay.
Experimental Workflow Diagram
Caption: Workflow for solubilizing this compound for in vitro assays.
Biological Context: Taxanes and Multidrug Resistance
A common challenge in cancer cell assays is multidrug resistance (MDR), often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp).[2] P-gp is an ATP-dependent transporter that actively removes a wide range of xenobiotics, including taxanes, from the cell, thereby reducing their intracellular concentration and cytotoxic efficacy. Understanding this mechanism is crucial when interpreting assay results, as resistant cell lines may show diminished effects of this compound.
Caption: P-glycoprotein (P-gp) mediated efflux of this compound.
References
- 1. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting the solubility of the anti-cancer agent docetaxel in small molecule excipients using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 5. Structural insight into the stabilization of microtubules by taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in P-glycoprotein inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during P-glycoprotein (P-gp) inhibition assays.
Troubleshooting Guides
Inconsistent results in P-gp inhibition assays can arise from a variety of factors, from cell culture conditions to data analysis methods. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: High Variability in Results Between Replicate Wells or Experiments
High variability can manifest as inconsistent IC50 values, erratic fluorescence readings, or widely differing transport rates across identical experimental setups.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Monolayer Integrity | Monitor transepithelial electrical resistance (TEER) before and after the transport experiment. A significant drop in TEER values suggests a compromised monolayer. Additionally, perform a Lucifer Yellow permeability assay to check for leaky monolayers.[1] |
| Variable P-gp Expression | Use cells within a narrow passage number range for all experiments, as P-gp expression can change with prolonged culturing.[2] Regularly authenticate your cell line and verify P-gp expression levels using methods like Western blot or qPCR.[1][2] |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells. Uneven cell distribution can lead to variability in transporter expression and activity. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Fill these wells with a buffer or sterile water to maintain a humidified environment.[3] |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent liquid handling. |
| Compound Solubility Issues | Ensure the test compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations and variable results. A low percentage of a co-solvent like DMSO (typically ≤1%) can be used if necessary.[1] |
Troubleshooting Workflow for High Variability:
References
Technical Support Center: Optimizing 2-Deacetyltaxuspine X for Cell Viability Assays
This guide provides troubleshooting advice and frequently asked questions for researchers working with 2-Deacetyltaxuspine X to ensure accurate and reproducible cell viability assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a taxane-type diterpenoid. Taxanes as a class are known to function as microtubule stabilizers.[1][2] They bind to microtubules, preventing their disassembly, which disrupts normal mitotic spindle formation. This leads to an arrest of the cell cycle, typically at the G2/M phase, and ultimately induces apoptosis or programmed cell death.[1]
Q2: How should I dissolve this compound for my experiments?
Taxane (B156437) compounds are often hydrophobic with poor water solubility. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, sterile DMSO. Use gentle warming (up to 50°C) or sonication to aid dissolution.[3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: When preparing working solutions, it is crucial to perform serial dilutions in DMSO before the final dilution into your aqueous cell culture medium.[3][4] This stepwise process helps prevent the compound from precipitating.[5]
Q3: What is the recommended starting concentration range for this compound in a cell viability assay?
For novel taxane analogs, it is advisable to test a broad range of concentrations to determine the IC50 (the concentration that inhibits 50% of cell viability). Based on data from similar taxane compounds, which often exhibit high potency, a wide logarithmic range is recommended.
| Concentration Range | Rationale |
| Initial Broad Range | 1 nM to 100 µM |
| Follow-up Focused Range | 0.1 nM to 1 µM |
This focused range can be adjusted based on the results of the initial broad-range screen. IC50 values for paclitaxel (B517696) and its derivatives can be in the low nanomolar range for sensitive cell lines.[6][7]
Q4: Which cell viability assay is most suitable for this compound?
Both MTT and CCK-8 assays are commonly used. However, CCK-8 is often preferred for its simplicity and higher sensitivity.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. | Robust and well-established. | Requires a solubilization step for the formazan crystals; less sensitive than CCK-8.[8] |
| CCK-8 | Dehydrogenases in viable cells reduce the water-soluble tetrazolium salt (WST-8) to a soluble orange formazan dye. | Simple, one-step addition; higher sensitivity; non-toxic to cells, allowing for longer incubation times.[8][9][10] | Assay can be affected by compounds that interfere with dehydrogenase activity.[9] |
Q5: What is the optimal incubation time for cells with this compound?
Since taxanes typically induce cell cycle arrest, a longer incubation period is often necessary to observe significant effects on cell viability. Recommended incubation times are 24, 48, and 72 hours.[7][11] A time-course experiment is recommended to determine the optimal endpoint for your specific cell line and experimental goals.
Troubleshooting Guide
Problem 1: The compound precipitates in the cell culture medium.
-
Cause: Poor aqueous solubility of the taxane compound.
-
Solution:
-
Stepwise Dilution: Ensure you are performing serial dilutions in DMSO before the final dilution into the medium.[3]
-
Final DMSO Concentration: Keep the final DMSO concentration in your culture medium at or below 0.5%, and ideally below 0.1%.[5][12] High concentrations of DMSO can be toxic to cells.[12] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]
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Rapid Mixing: When adding the DMSO stock to the medium, gently agitate the medium to ensure rapid and even distribution of the compound.[3]
-
Problem 2: High variability between replicate wells.
-
Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in the plate.
-
Solution:
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Cell Seeding: Ensure you have a homogenous single-cell suspension before plating.
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique.
-
Avoid Edge Effects: Avoid using the outermost wells of a 96-well plate as they are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Problem 3: No significant decrease in cell viability, even at high concentrations.
-
Cause: The chosen cell line may be resistant to taxanes, or the incubation time may be too short.
-
Solution:
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Cell Line Selection: Test this compound on a different, known taxane-sensitive cell line.
-
Increase Incubation Time: Extend the incubation period to 72 hours to allow sufficient time for cell cycle arrest and apoptosis to occur.
-
Compound Integrity: Verify the integrity and purity of your this compound stock.
-
Problem 4: Unexpectedly high cell viability or a high background signal.
-
Cause: Some natural products can directly interact with the assay reagents.
-
Solution:
-
Cell-Free Control: Set up control wells containing the culture medium and this compound at all tested concentrations but without any cells. Add the assay reagent (MTT or CCK-8) to these wells. Subtract any absorbance reading from these cell-free controls from your experimental values.
-
Experimental Protocols
Protocol: Determining the IC50 of this compound using a CCK-8 Assay
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Include "untreated" (medium only) and "vehicle control" (medium with the highest final DMSO concentration) wells.
-
Incubate for your desired time (e.g., 48 or 72 hours).
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and CCK-8 only).
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting flowchart for viability assays.
References
- 1. Taxane Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Paclitaxel derivatives for targeted therapy of cancer: toward the development of smart taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taxane-antibody conjugates afford potent cytotoxicity, enhanced solubility, and tumor target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
stability issues of taxane compounds in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel (B913), in different solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for taxane compounds in solution?
A1: Taxane compounds, particularly paclitaxel and docetaxel, primarily degrade through two main pathways:
-
Epimerization: This is a common degradation pathway for taxanes in neutral to basic aqueous solutions. It involves a change in the stereochemistry at the C-7 position of the baccatin (B15129273) III core, leading to the formation of the 7-epimer, which is thermodynamically more stable but less biologically active.[1][2][3] This process is base-catalyzed, with an increased rate at higher pH values.[2][3]
-
Hydrolysis: Taxanes possess several hydrolytically sensitive ester groups.[4] Hydrolysis can occur at the C-10 acetate (B1210297) group and the side chain ester linkage, especially under basic conditions.[1][4] In acidic conditions (pH 1-5), degradation can also occur, with the maximum stability observed around pH 4.[3] Acid-catalyzed degradation may involve cleavage of the oxetane (B1205548) ring.
Q2: Which solvents are recommended for dissolving and storing taxane compounds?
A2: Due to their high lipophilicity and poor aqueous solubility, taxanes are typically dissolved in organic solvents.[5]
-
Organic Solvents: Paclitaxel and docetaxel are soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[6][7][8][9] For long-term storage of stock solutions, it is recommended to use anhydrous organic solvents and store at -20°C.[7][9]
-
Aqueous Solutions: Taxanes are sparingly soluble in aqueous buffers.[6][7] To prepare aqueous solutions, it is advised to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[6][7] However, aqueous solutions should be prepared fresh and used promptly, as storing them for more than a day is not recommended due to the risk of precipitation and degradation.[7]
Q3: How do pH and temperature affect the stability of taxane solutions?
A3: Both pH and temperature are critical factors influencing taxane stability.
-
pH: Taxanes exhibit maximum stability in the pH range of 3-5.[3] In neutral to basic conditions (pH > 6-7), both epimerization and hydrolysis are significantly accelerated.[3][4] Acidic conditions below pH 3 can also lead to degradation.
-
Temperature: Higher temperatures increase the rate of degradation reactions. For long-term storage, solutions should be kept at low temperatures, such as -20°C.[9] Even at room temperature, degradation can be significant over time.[10]
Q4: Can I store diluted aqueous solutions of taxanes for future experiments?
A4: It is generally not recommended to store diluted aqueous solutions of taxanes for extended periods. The low aqueous solubility of taxanes can lead to precipitation over time, especially at higher concentrations and upon temperature fluctuations.[10] Furthermore, degradation via hydrolysis and epimerization can occur in aqueous environments. It is best practice to prepare fresh dilutions from a frozen organic stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in my aqueous working solution. | 1. The concentration of the taxane exceeds its solubility limit in the aqueous buffer. 2. The amount of organic co-solvent (e.g., DMSO) is too low. 3. The solution has been stored for too long or experienced temperature changes. | 1. Decrease the final concentration of the taxane in the aqueous solution. 2. Ensure the initial stock solution in organic solvent is sufficiently concentrated to minimize the volume added to the aqueous buffer. The final concentration of the organic co-solvent should be optimized for solubility without affecting the experimental system. 3. Prepare fresh working solutions for each experiment and use them immediately. Avoid freeze-thaw cycles of aqueous solutions. |
| I observe a loss of biological activity in my experiments over time. | 1. Degradation of the taxane compound (e.g., epimerization, hydrolysis) in the working solution. 2. The pH of the experimental medium is not optimal for taxane stability. | 1. Confirm the purity of your taxane stock solution using an appropriate analytical method like HPLC. 2. Prepare fresh working solutions immediately before use. 3. Ensure the pH of your culture medium or buffer is within the optimal stability range for taxanes (ideally pH 3-5, though this may not be compatible with all biological systems; aim for as close to neutral as possible while minimizing exposure time). |
| My analytical results (e.g., HPLC) show unexpected peaks. | 1. Degradation of the taxane has occurred, leading to the formation of degradation products like 7-epi-taxol or 10-deacetyltaxol.[1] 2. Contamination of the sample or solvent. | 1. Review your solution preparation and storage procedures. Ensure you are using high-purity, anhydrous solvents for stock solutions and storing them at appropriate temperatures. 2. Perform a forced degradation study to identify the retention times of potential degradation products. 3. Analyze a blank solvent injection to rule out solvent contamination. |
| Variability in results between experiments. | 1. Inconsistent preparation of taxane solutions. 2. Use of aged or improperly stored stock solutions. 3. Different storage times or conditions for working solutions. | 1. Standardize your protocol for preparing and handling taxane solutions. 2. Use a fresh aliquot of a validated stock solution for each set of experiments. 3. Prepare working solutions at the same time and under the same conditions for comparative experiments. |
Data Presentation
Table 1: Solubility of Paclitaxel and Docetaxel in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Paclitaxel | DMSO | ~5 mg/mL, 100 mg/mL, 200 mg/mL | [6][8][9] |
| DMF | ~5 mg/mL | [6] | |
| Ethanol | ~1.5 mg/mL, 25 mg/mL, 40 mg/mL | [6][8][9] | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [6] | |
| Water | Insoluble/Very poorly soluble | [8][9] | |
| Docetaxel (hydrate) | DMSO | ~5 mg/mL | [7] |
| DMF | ~5 mg/mL | [7] | |
| Ethanol | ~1.5 mg/mL | [7] | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [7] |
Note: Solubility values can vary between different sources and batches of compounds.
Table 2: Summary of Paclitaxel Stability in Infusion Bags (Aqueous Solutions)
| Concentration | Solvent | Container | Temperature | Stability Duration | Reference |
| 0.3 mg/mL | 0.9% NaCl | Polyolefin | 2-8°C | 13 days | [10] |
| 0.3 mg/mL | 0.9% NaCl | LDPE | 2-8°C | 16 days | [10] |
| 0.3 mg/mL | 0.9% NaCl | Glass | 2-8°C | 13 days | [10] |
| 0.3 mg/mL | 5% Glucose | Polyolefin | 2-8°C | 13 days | [10] |
| 0.3 mg/mL | 5% Glucose | LDPE | 2-8°C | 18 days | [10] |
| 0.3 mg/mL | 5% Glucose | Glass | 2-8°C | 20 days | [10] |
| 0.3 mg/mL | 0.9% NaCl or 5% Glucose | All | 25°C | 3 days | [10] |
| 1.2 mg/mL | 0.9% NaCl | Polyolefin | 2-8°C | 9 days | [10] |
| 1.2 mg/mL | 0.9% NaCl | LDPE | 2-8°C | 12 days | [10] |
| 1.2 mg/mL | 0.9% NaCl | Glass | 2-8°C | 8 days | [10] |
| 1.2 mg/mL | 5% Glucose | Polyolefin | 2-8°C | 10 days | [10] |
| 1.2 mg/mL | 5% Glucose | LDPE | 2-8°C | 12 days | [10] |
| 1.2 mg/mL | 5% Glucose | Glass | 2-8°C | 10 days | [10] |
| 1.2 mg/mL | 0.9% NaCl or 5% Glucose | All | 25°C | 3 days | [10] |
LDPE: Low-Density Polyethylene
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Paclitaxel
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate paclitaxel from its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase:
-
A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 60:40 v/v). The exact ratio may need optimization.[11]
-
Alternatively, a gradient elution with a buffer like ammonium (B1175870) acetate and acetonitrile can be used for better separation of multiple degradation products.[12]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 20 µL[11]
-
Column Temperature: Ambient or controlled (e.g., 30°C)[13]
4. Sample Preparation:
-
Dilute the taxane stock solution or experimental sample to a suitable concentration (e.g., 20-100 µg/mL) with the mobile phase or a suitable diluent.[11]
-
Filter the sample through a 0.22 µm membrane filter before injection.[11]
5. Analysis:
-
Inject the sample into the HPLC system and record the chromatogram.
-
Identify the paclitaxel peak based on its retention time, which should be determined by injecting a pure standard.
-
Degradation products will appear as separate peaks, typically with different retention times.
Protocol 2: Forced Degradation Study of a Taxane Compound
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and validate the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the taxane compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl and incubate (e.g., for 24 hours). Neutralize the solution before injection.[14]
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH and incubate. Neutralize the solution before injection.[15]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.[15]
-
Thermal Degradation: Incubate the drug solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 48 hours).[15]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified period (e.g., 48 hours).[15]
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method (as described in Protocol 1).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify the peaks of the degradation products.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.[1][12]
Visualizations
Caption: Troubleshooting workflow for taxane stability issues.
References
- 1. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. usbio.net [usbio.net]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. jneonatalsurg.com [jneonatalsurg.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Prevention of Photodegradation of 2-Deacetyltaxuspine X in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the photodegradation of 2-Deacetyltaxuspine X in solution. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
What is photodegradation and why is it a concern for this compound?
Photodegradation is the process by which a molecule is broken down by light (e.g., UV or visible light). For complex molecules like this compound, a member of the taxane (B156437) diterpenoid family, photodegradation can lead to a loss of biological activity and the formation of unknown impurities. This can compromise experimental results and the overall stability of the compound in solution. While specific data on this compound is limited, studies on structurally similar taxanes, such as paclitaxel (B517696), have shown them to be susceptible to degradation in solution, which is influenced by factors like pH, solvent, and exposure to light.[1][2][3]
What are the likely degradation pathways for this compound in solution?
Based on studies of other taxanes like paclitaxel, the degradation of this compound in solution, especially under light exposure, is likely to involve two primary pathways:
-
Hydrolysis: The ester groups in the taxane structure are susceptible to hydrolysis, particularly under neutral to basic pH conditions.[2][3] This can lead to the cleavage of side chains.
-
Epimerization: The chiral center at the C-7 position can undergo epimerization, which is also catalyzed by basic conditions.[1][3]
Photodegradation can accelerate these processes and may also introduce other degradation pathways through photo-oxidation.
Below is a diagram illustrating a plausible degradation pathway for a taxane compound in solution.
How can I prevent the photodegradation of my this compound solution?
The most effective way to prevent photodegradation is to protect your solution from light. Here are some practical steps:
-
Use Amber Vials: Store your solutions in amber glass vials or containers that block UV and visible light.
-
Wrap Containers: If amber vials are not available, wrap your containers in aluminum foil or use opaque tubes.[4]
-
Work in Low Light: When preparing and handling solutions, work in a dimly lit area or under yellow light, which has less energy than white or UV light.
-
Solvent and pH Selection: Taxanes are generally more stable in acidic conditions (around pH 4-5).[3][5] Consider using a buffered solution in this pH range if it is compatible with your experimental design.
-
Storage Temperature: Store solutions at a low temperature (e.g., 2-8°C or -20°C) when not in use, as this can slow down degradation rates.[6][7]
-
Consider Antioxidants: While specific data for taxanes is limited, antioxidants can be used to mitigate photo-oxidative degradation for some pharmaceuticals.[8] If photo-oxidation is suspected, the addition of an antioxidant like ascorbic acid could be explored, but its compatibility and effectiveness would need to be validated for your specific application.
How can I test the photostability of my this compound solution?
You can assess the photostability of your solution by performing a forced degradation study . This involves intentionally exposing your solution to a controlled light source and monitoring the degradation over time. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B), which can be adapted for a research setting.[9][10][11]
A typical study involves:
-
Preparing Samples: Prepare your this compound solution in a transparent container.
-
Control Sample: Prepare an identical sample but keep it protected from light (e.g., wrapped in foil). This is your "dark control."[4]
-
Light Exposure: Expose the test sample to a light source that provides both visible and UV-A light. A photostability chamber is ideal, but a UV lamp and a cool white fluorescent lamp can also be used.[11]
-
Analysis: At various time points, take aliquots from both the exposed and dark control samples and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Evaluation: Compare the chromatograms of the exposed and dark control samples. The appearance of new peaks or a decrease in the main peak area in the exposed sample indicates photodegradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of the compound even in the dark control. | The solution is chemically unstable under the storage conditions (e.g., wrong pH, reactive solvent). | Review the solution preparation. Consider adjusting the pH to a more acidic range (4-5) and using a less reactive solvent if possible. Ensure the storage temperature is appropriate. |
| Inconsistent results between replicate experiments. | Inconsistent light exposure, temperature fluctuations, or variations in sample preparation. | Ensure all samples receive the same light intensity and duration of exposure. Use a calibrated light source and control the temperature during the experiment.[12] Standardize your sample preparation protocol. |
| Appearance of many small, unidentified peaks in the chromatogram. | This could be due to complex degradation pathways or interactions with excipients in the solution. | Use a gradient HPLC method to improve the separation of degradation products. Employ a mass spectrometer (LC-MS) to help identify the structures of the degradation products. |
| No degradation is observed even after prolonged light exposure. | The compound may be photostable under the tested conditions, or the light source may not be emitting the appropriate wavelengths to induce degradation. | Confirm that your light source emits both UV-A and visible light, as recommended by ICH guidelines.[11] If the compound is indeed photostable, this is a positive result. |
Quantitative Data Summary
While specific photodegradation kinetics for this compound are not available, the following table summarizes the known stability of paclitaxel, a closely related taxane, under various conditions. This can provide an indication of the expected stability of this compound.
| Condition | Solvent/Medium | Stability of Paclitaxel | Reference |
| pH | Aqueous solution | Most stable at pH 4-5. Degrades in neutral and basic solutions. | [3][5] |
| Light Exposure | D5W or NS | Stable for up to 48 hours in polyolefin containers at room temperature with normal fluorescent lighting. | [13] |
| Temperature | 0.3 mg/mL in 5% glucose (glass container) | Stable for 7 days at 25°C. | [6][7] |
| Temperature | 0.3 mg/mL in 5% glucose (glass container) | Stable for 20 days at 2-8°C. | [6][7] |
| Oxidative Stress | Solution | Degrades in the presence of oxidizing agents. | [6] |
Experimental Protocols
Detailed Protocol: Forced Photodegradation Study of this compound in Solution
This protocol is a general guideline and should be adapted to your specific experimental needs and available equipment. It is based on the principles outlined in the ICH Q1B guideline for photostability testing.[9][10]
Objective: To determine the susceptibility of this compound in solution to degradation by light.
Materials:
-
This compound
-
Solvent of choice (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
Transparent vials (e.g., clear glass or quartz)
-
Aluminum foil
-
Photostability chamber or a light source capable of emitting both cool white fluorescent and near-UV-A light
-
Calibrated radiometer and lux meter
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Sample Preparation:
-
Test Sample: Pipette a known volume of the working solution into a transparent vial.
-
Dark Control Sample: Pipette the same volume of the working solution into an identical vial and wrap it completely in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place the "Test Sample" and the "Dark Control Sample" in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[4]
-
Monitor the light dose using a calibrated lux meter and radiometer.
-
Maintain a constant temperature during the exposure (e.g., 25°C).
-
-
Time Points:
-
Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours). The exact time points may need to be adjusted based on the lability of the compound.
-
-
HPLC Analysis:
-
At each time point, withdraw an aliquot from both the "Test Sample" and the "Dark Control Sample."
-
Inject the samples into the HPLC system.
-
Use a validated, stability-indicating HPLC method. The mobile phase and gradient should be optimized to separate the parent compound from any potential degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., the λmax of this compound).
-
-
Data Analysis:
-
Compare the chromatograms of the "Test Sample" and the "Dark Control Sample" at each time point.
-
Calculate the percentage degradation of this compound in the "Test Sample" relative to the "Dark Control Sample."
-
Look for the appearance of new peaks in the chromatogram of the "Test Sample," which would indicate the formation of photodegradation products.
-
Below is a diagram illustrating the experimental workflow for this photostability study.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. q1scientific.com [q1scientific.com]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Intake and Antitumor Therapy: Toward Nutritional Recommendations for Optimal Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biobostonconsulting.com [biobostonconsulting.com]
- 12. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 13. Paclitaxel stability and compatibility in polyolefin containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of P-gp Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating the off-target effects of P-glycoprotein (P-gp) inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with classical P-gp inhibitors?
A1: First and second-generation P-gp inhibitors are known for their lack of specificity, leading to various off-target effects. For instance, Verapamil can block L-type calcium channels, affecting cardiovascular function.[1][2][3] Cyclosporine A is a potent inhibitor of calcineurin, a key enzyme in the T-cell activation pathway, leading to immunosuppression.[4][5][6][7][8][9][10][11] PSC833 (Valspodar), a Cyclosporine A analog, was developed to be non-immunosuppressive but has been associated with toxicities such as hyperbilirubinemia and neurotoxicity in clinical settings.[12]
Q2: My P-gp inhibitor is causing significant cytotoxicity. How can I determine if this is an on-target or off-target effect?
A2: It is crucial to distinguish between cytotoxicity caused by the inhibitor itself (off-target) and cytotoxicity resulting from the increased intracellular accumulation of a co-administered cytotoxic P-gp substrate (on-target). To investigate this, you should:
-
Assess intrinsic cytotoxicity: Determine the IC50 value for cytotoxicity of the P-gp inhibitor alone.
-
Compare IC50 values: If the cytotoxic IC50 of the inhibitor is close to its P-gp inhibitory IC50, off-target cytotoxicity is likely.
-
Use a P-gp null cell line: Test the inhibitor's cytotoxicity in a cell line that does not express P-gp. If cytotoxicity persists, it is an off-target effect.
Q3: I am seeing conflicting P-gp inhibition results between different assay formats (e.g., Calcein (B42510) AM vs. bidirectional transport assay). Why is this happening?
A3: Discrepancies between assays can arise due to several factors:
-
Different biological systems: A cell-based assay like the Calcein AM assay measures the net result of uptake, efflux, and metabolism, while a vesicular transport assay using isolated membranes provides a more direct measure of transporter inhibition.[13]
-
Substrate-inhibitor interactions: The affinity of the inhibitor and the substrate for P-gp can influence the apparent IC50 value.
-
Cell line variability: The expression level of P-gp and other transporters can vary between cell lines, affecting the outcome of the assay.[14]
Q4: How can I minimize the impact of off-target effects in my experiments?
A4: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Titrate your P-gp inhibitor to the lowest concentration that achieves significant P-gp inhibition to avoid engaging off-targets.
-
Employ newer generation inhibitors: Whenever possible, use more specific third-generation P-gp inhibitors (e.g., zosuquidar, tariquidar) which have been designed to have fewer off-target effects.
-
Use multiple, structurally unrelated inhibitors: Confirm your findings with different P-gp inhibitors to ensure the observed effect is due to P-gp inhibition and not an off-target effect of a single compound.
-
Include appropriate controls: Always include a negative control (a cell line with low or no P-gp expression) and a positive control (a well-characterized P-gp substrate) in your experiments.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Calcein AM Assay
-
Possible Cause: Intrinsic fluorescence of the test compound.
-
Troubleshooting Step: Run a control plate with the test compound in media without cells to measure its intrinsic fluorescence. Subtract this background from your experimental values.
-
Possible Cause: Phenol (B47542) red in the culture medium.
-
Troubleshooting Step: Use phenol red-free medium for the assay.[15]
-
Possible Cause: High non-specific esterase activity leading to excessive calcein accumulation.[15]
-
Troubleshooting Step: Reduce the incubation time with Calcein AM or use a lower concentration of the dye.
Issue 2: High Variability Between Replicates in Bidirectional Transport Assay
-
Possible Cause: Inconsistent cell monolayer integrity.
-
Troubleshooting Step: Measure the transepithelial electrical resistance (TEER) of each monolayer before and after the experiment to ensure integrity. Discard any wells with TEER values below your established threshold.
-
Possible Cause: Inconsistent cell passage number.
-
Troubleshooting Step: Use cells within a narrow passage number range for all experiments, as P-gp expression can change with passage.[15]
-
Possible Cause: Non-specific binding of the test compound to the plate or apparatus.[15]
-
Troubleshooting Step: Include a control to assess non-specific binding by measuring the amount of compound remaining in the well at the end of the experiment.
Issue 3: Unexpected Cellular Stress or Apoptosis
-
Possible Cause: Mitochondrial toxicity as an off-target effect.
-
Troubleshooting Step: Perform a mitochondrial membrane potential assay (e.g., using Rhodamine 123) or a Seahorse assay to assess mitochondrial function in the presence of your P-gp inhibitor alone.
-
Possible Cause: Inhibition of other critical cellular pathways.
-
Troubleshooting Step: Based on the known off-targets of your inhibitor (see Data Presentation section), perform specific assays to investigate these pathways (e.g., intracellular calcium flux for verapamil, NFAT activation for cyclosporine A).
Data Presentation
Table 1: Comparative IC50 Values of Common P-gp Inhibitors
| P-gp Inhibitor | P-gp IC50 (µM) | Primary Off-Target | Off-Target IC50 (µM) |
| Verapamil | 0.2 - 15.5 | L-type Ca2+ channels | 0.25 - 6.9 |
| Cyclosporine A | 3.66 - 5.10 | Calcineurin | ~0.007 |
| PSC833 (Valspodar) | 0.29 - 1.06 | CYP3A4 | 1.2 |
Note: IC50 values can vary depending on the cell line, substrate, and assay conditions.
Experimental Protocols
Protocol 1: Calcein AM P-gp Inhibition Assay
This assay measures the intracellular accumulation of the fluorescent dye calcein, a P-gp substrate.
Materials:
-
P-gp expressing cells (e.g., K562/MDR) and a parental cell line (e.g., K562)
-
96-well black, clear-bottom plates
-
Calcein AM stock solution (1 mM in DMSO)
-
Test P-gp inhibitor and positive control (e.g., Verapamil)
-
Phenol red-free culture medium
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.
-
Pre-incubate cells with various concentrations of the test inhibitor and controls for 30 minutes at 37°C.
-
Add Calcein AM to a final concentration of 0.5 µM to each well.[16]
-
Incubate for 45 minutes at 37°C in the dark.[16]
-
Wash cells three times with cold PBS.
-
Measure intracellular fluorescence using a plate reader.
-
Calculate the percent inhibition relative to the positive control and determine the IC50 value.
Protocol 2: Bidirectional Transport Assay using Caco-2 Cells
This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of a probe substrate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 21 days
-
Hanks' Balanced Salt Solution (HBSS)
-
P-gp probe substrate (e.g., Digoxin)
-
Test P-gp inhibitor and positive control
-
LC-MS/MS for quantification of the probe substrate
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Measure the TEER of each monolayer to confirm integrity.
-
Add the P-gp probe substrate with and without the test inhibitor to the apical (A) or basolateral (B) chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
At various time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of the probe substrate in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is used to determine the extent of P-gp-mediated transport and its inhibition.
Protocol 3: In Vitro Calcineurin Phosphatase Activity Assay
This assay measures the inhibition of calcineurin by compounds like Cyclosporine A.[4]
Materials:
-
Recombinant human calcineurin, calmodulin, and cyclophilin
-
RII phosphopeptide substrate
-
Assay buffer (20 mM Tris, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/ml BSA, pH 7.5)
-
Malachite Green Phosphate (B84403) Detection Kit
-
Cyclosporine A
Procedure:
-
Prepare serial dilutions of Cyclosporine A.
-
In a 96-well plate, add assay buffer, calmodulin, CaCl2, cyclophilin, and the Cyclosporine A dilutions.
-
Add recombinant calcineurin to all wells except the blank.
-
Pre-incubate for 15 minutes at 30°C to allow for complex formation.[4]
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction and measure the released phosphate using the Malachite Green reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition and determine the IC50 value.[4]
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]
- 7. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. youtube.com [youtube.com]
- 12. The multidrug resistance modulator valspodar (PSC 833) is metabolized by human cytochrome P450 3A. Implications for drug-drug interactions and pharmacological activity of the main metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Deacetyltaxuspine X and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Deacetyltaxuspine X and its structurally related analogs. The synthesis of these complex taxanes presents significant challenges, including low yields and intricate multi-step procedures.[1] This guide is designed to address common issues encountered during these synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound and other complex taxanes is inherently difficult due to their intricate three-dimensional structure, numerous stereocenters, and densely functionalized core. Key challenges include:
-
Low overall yields: Multi-step syntheses often result in low overall yields, making it difficult to obtain substantial quantities of the final product.
-
High cost: The complexity of the synthesis, requiring multiple reagents, purification steps, and long reaction times, contributes to high costs.[1]
-
Stereochemical control: Establishing the correct stereochemistry at multiple chiral centers is a significant hurdle.
-
Protecting group strategy: The numerous reactive functional groups necessitate a robust and efficient protecting group strategy to avoid unwanted side reactions.
Q2: Are there alternative strategies to total synthesis for obtaining taxuspine analogs?
A2: Yes, given the difficulties of total synthesis, researchers have focused on a few alternative approaches:
-
Semi-synthesis: Modifying more abundant, naturally occurring taxanes can be a more efficient route to desired analogs.
-
Synthesis of simplified analogs: Designing and synthesizing structurally simplified versions of the natural product that retain the desired biological activity can significantly reduce the synthetic complexity and improve yields.[1]
-
Biosynthesis: Metabolic engineering of microorganisms to produce taxane (B156437) precursors, such as taxadiene, is a promising avenue for a more sustainable and scalable supply.
Q3: What is the importance of protecting groups in the synthesis of taxuspine analogs?
A3: Protecting groups are crucial for the successful synthesis of complex molecules like taxuspine analogs. They temporarily mask reactive functional groups, allowing for chemical transformations to be performed selectively on other parts of the molecule. An effective protecting group strategy is essential for:
-
Preventing unwanted side reactions.
-
Improving reaction yields.
-
Enabling the use of a wider range of reagents.
-
Controlling the regioselectivity of reactions.
Commonly used protecting groups in the synthesis of taxuspine analogs include Paramethoxybenzyl (PMB) and (2-Methoxyethoxy)methyl (MEM) ethers for hydroxyl groups.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of complex taxane analogs, with a focus on improving reaction yields.
| Problem | Potential Cause | Recommended Solution |
| Low yield in a specific reaction step | Suboptimal reaction conditions (temperature, concentration, reaction time). | Systematically screen reaction parameters (e.g., using Design of Experiments) to identify optimal conditions. |
| Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider adding a fresh portion of the limiting reagent if the reaction stalls. | |
| Degradation of starting material or product. | Use milder reaction conditions. Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Competing side reactions. | Re-evaluate the protecting group strategy to ensure all sensitive functional groups are adequately protected. Consider using a more selective reagent. | |
| Difficulty in purifying the desired product | Presence of closely related impurities or unreacted starting materials. | Optimize the chromatographic separation method (e.g., try different solvent systems, use a different stationary phase, or switch to preparative HPLC). |
| Product instability on silica (B1680970) gel. | Consider using a different purification method, such as crystallization, trituration, or chromatography on a less acidic support (e.g., alumina). | |
| Failure of a protecting group removal step | Incomplete deprotection. | Increase the reaction time or the amount of deprotecting agent. Consider using a more powerful deprotection method. |
| Decomposition of the substrate under deprotection conditions. | Use milder deprotection conditions. Screen different deprotecting agents to find one that is selective for the target protecting group without affecting the rest of the molecule. | |
| Low yield in macrocyclization (e.g., Yamaguchi macrolactonization) | High concentration leading to intermolecular reactions. | Perform the reaction under high dilution conditions to favor the intramolecular cyclization. |
| Incorrect conformation of the linear precursor. | The conformation of the linear precursor can significantly impact the efficiency of macrocyclization. Modifications to the structure, such as the introduction of rigid elements, may be necessary. |
Experimental Protocols
While a detailed, step-by-step protocol for the total synthesis of this compound is not publicly available, the following are representative experimental methodologies for key reactions involved in the synthesis of complex taxane analogs, based on published procedures for simplified analogs.[1]
Protection of a Hydroxyl Group as a MEM Ether
This protocol describes the protection of a secondary alcohol, a common step in taxane synthesis.
Reactants:
-
Taxane precursor with a free secondary hydroxyl group
-
(2-Methoxyethoxy)methyl chloride (MEM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the taxane precursor in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (e.g., 3 equivalents) to the solution.
-
Add MEM-Cl (e.g., 2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of a PMB Ether
This protocol outlines the removal of a p-methoxybenzyl (PMB) protecting group.
Reactants:
-
PMB-protected taxane intermediate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM) and water as solvents
Procedure:
-
Dissolve the PMB-protected compound in a mixture of DCM and water (e.g., 10:1 v/v).
-
Add DDQ (e.g., 1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC). The reaction mixture will typically change color.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
Yamaguchi Macrolactonization
This protocol describes a key step in the synthesis of some simplified taxuspine analogs, the formation of a macrocycle.
Reactants:
-
Hydroxy acid precursor
-
2,4,6-Trichlorobenzoyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Toluene as solvent
Procedure:
-
To a solution of the hydroxy acid in anhydrous toluene, add triethylamine at room temperature under an inert atmosphere.
-
Add 2,4,6-trichlorobenzoyl chloride and stir the mixture for a specified time (e.g., 2 hours).
-
In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene.
-
Slowly add the activated ester solution to the DMAP solution via a syringe pump over several hours to maintain high dilution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction and purify the macrolactone by column chromatography. A 50% yield has been reported for this type of reaction in the synthesis of a taxuspine analog.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low reaction yields.
General Synthetic Strategy for a Simplified Taxuspine Analog
Caption: A generalized synthetic workflow for a complex taxane analog.
References
long-term storage and stability of 2-Deacetyltaxuspine X
Disclaimer: The following information is provided as a general guideline for researchers, scientists, and drug development professionals working with 2-Deacetyltaxuspine X. Due to the limited publicly available data on this specific compound, the stability data and protocols are based on general knowledge of taxane-like molecules and established principles of chemical stability testing. It is imperative to conduct compound-specific stability studies to determine the optimal storage and handling conditions for your particular sample.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to remain stable for extended periods. For solutions, short-term storage at 2-8°C may be acceptable, but long-term storage in solution is generally not recommended due to potential degradation.
Q2: My this compound solution has changed color. What does this indicate?
A change in the color of a this compound solution can be an indicator of chemical degradation. This could be due to oxidation, hydrolysis, or other decomposition pathways, potentially accelerated by improper storage conditions such as exposure to light, elevated temperatures, or incompatible solvents. It is crucial to re-analyze the purity of the solution using a suitable analytical method like HPLC before use.
Q3: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?
The appearance of unexpected peaks in an HPLC chromatogram typically suggests the presence of impurities or degradation products. Potential causes include:
-
Compound Degradation: The compound may have degraded during storage or handling. Review your storage conditions and sample preparation procedures.
-
Solvent Impurities: Impurities in the solvent used to dissolve the compound or in the mobile phase can lead to extraneous peaks.
-
Contamination: The sample may have been contaminated during handling.
It is advisable to run a blank (solvent only) and to re-evaluate your sample preparation and storage protocols. Characterization of the new peaks by mass spectrometry (LC-MS) can help identify the degradation products.
Q4: Can I repeatedly freeze and thaw my this compound solution?
Repeated freeze-thaw cycles are generally discouraged for solutions of complex organic molecules like this compound. These cycles can accelerate degradation through various mechanisms, including ice crystal formation and concentration effects. If you need to use the compound from a stock solution multiple times, it is best practice to aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing of the entire batch.
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in public literature, taxane-like molecules are generally susceptible to:
-
Hydrolysis: Cleavage of ester or other hydrolyzable functional groups, often catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with atmospheric oxygen, which can be accelerated by light and the presence of certain metal ions.
-
Epimerization: Changes in the stereochemistry at certain chiral centers, which can affect biological activity.
Identifying the specific degradation products through techniques like LC-MS/MS and NMR is crucial for understanding the stability of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency or Biological Activity | Compound degradation due to improper storage or handling. | 1. Re-confirm the purity and concentration of your sample using a validated analytical method (e.g., HPLC, LC-MS). 2. Review storage conditions (temperature, light exposure, humidity) and handling procedures. 3. If degradation is confirmed, obtain a fresh, validated sample. |
| Poor Solubility | Incorrect solvent choice or compound degradation leading to less soluble byproducts. | 1. Consult literature for recommended solvents for taxane-like compounds. 2. Use gentle warming or sonication to aid dissolution, but monitor for degradation. 3. If solubility issues persist, the purity of the compound should be re-assessed. |
| Inconsistent Experimental Results | Variability in sample purity or concentration between experiments. | 1. Always use a fresh, validated batch of the compound for critical experiments. 2. Prepare fresh solutions for each experiment from a solid sample stored under optimal conditions. 3. Quantify the concentration of your solution spectrophotometrically or by another appropriate method before each use. |
Quantitative Stability Data (Hypothetical)
The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes only and must be confirmed by experimental studies.
| Condition | Duration | Parameter | Specification | Result |
| Solid, -20°C, Protected from Light | 12 Months | Purity (HPLC) | ≥ 98.0% | 99.5% |
| Solid, 4°C, Protected from Light | 12 Months | Purity (HPLC) | ≥ 98.0% | 98.2% |
| Solid, 25°C, Exposed to Light | 3 Months | Purity (HPLC) | ≥ 98.0% | 95.1% |
| Solution in Ethanol, -20°C | 6 Months | Purity (HPLC) | ≥ 98.0% | 98.8% |
| Solution in Ethanol, 4°C | 1 Month | Purity (HPLC) | ≥ 98.0% | 97.5% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a suitable percentage of B, and increase linearly over time to elute the compound and any impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of a pure sample (typically in the range of 220-280 nm for taxanes).
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or ethanol) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Analysis: Inject a standard volume (e.g., 10 µL) and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) for an extended period.
-
Photostability: Expose a solid sample and a solution of this compound to a controlled light source (e.g., a photostability chamber).
-
Analysis: At specified time points, analyze the stressed samples by HPLC or LC-MS to determine the extent of degradation and to identify the degradation products.
Visualizations
Caption: Workflow for assessing the stability of a research compound.
Validation & Comparative
Validating P-gp Inhibitory Activity: A Comparative Analysis of 2-Deacetyltaxuspine X Analogues
For researchers and drug development professionals investigating novel P-glycoprotein (P-gp) inhibitors, this guide provides a comparative analysis of the P-gp inhibitory activity of compounds structurally related to 2-Deacetyltaxuspine X. Due to a lack of publicly available data on the specific P-gp inhibitory activity of this compound, this guide focuses on the experimentally determined activity of its close, synthetically modified analogues. This information is presented alongside data for well-established P-gp inhibitors to offer a clear performance benchmark.
Executive Summary
P-glycoprotein (P-gp), an ATP-dependent efflux pump, is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of cancer therapies. Taxuspine derivatives, including analogues of this compound, have emerged as a promising class of P-gp inhibitors. This guide synthesizes the available experimental data to validate and compare their inhibitory potential.
Comparative P-gp Inhibitory Activity
The P-gp inhibitory activity of a simplified, non-natural taxane (B156437) analogue of taxuspine X has been quantified using a rhodamine 123 (R123) efflux assay. Rhodamine 123 is a fluorescent substrate of P-gp; its intracellular accumulation is inversely proportional to P-gp activity. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Compound | Cell Line | Assay Method | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Taxuspine X Analogue (Cpd. 6) | L5178 MDR1 | Rhodamine 123 Efflux Assay | 7.2 | Cyclosporine A | 0.67 |
| Verapamil | MCF7R | Rhodamine 123 Accumulation | ~1.0 - 15.0 | - | - |
| Cyclosporine A | L5178 MDR1 | Rhodamine 123 Efflux Assay | 0.67 | - | - |
Note: Data for this compound is not available. The Taxuspine X Analogue (Compound 6) is a structurally simplified, non-natural taxane related to taxuspine X.[1][2][3][4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Rhodamine 123 Accumulation/Efflux Assay
This assay is a widely used method to determine the inhibitory effect of a compound on P-gp function by measuring the intracellular concentration of the fluorescent P-gp substrate, rhodamine 123.
Principle: P-gp actively transports rhodamine 123 out of the cell. In the presence of a P-gp inhibitor, this efflux is blocked, leading to an increase in intracellular fluorescence, which can be quantified.
Detailed Protocol:
-
Cell Culture: P-gp overexpressing cells (e.g., L5178 MDR1 or MCF7R) and their parental non-overexpressing counterparts are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Incubation: The test compound (e.g., Taxuspine X analogue) and reference inhibitors (e.g., verapamil, cyclosporine A) are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Rhodamine 123 Loading: Rhodamine 123 is added to all wells at a final concentration of approximately 5 µM and incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for cellular uptake.
-
Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Lysis and Fluorescence Measurement: A lysis buffer is added to each well to release the intracellular rhodamine 123. The fluorescence is then measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~529 nm emission).
-
Data Analysis: The intracellular concentration of rhodamine 123 is proportional to the measured fluorescence. The IC50 value is calculated by plotting the percentage of rhodamine 123 accumulation against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
P-gp ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Principle: P-gp is an ATPase, and its transport cycle is fueled by the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi). P-gp substrates and inhibitors can modulate this ATPase activity. The rate of Pi release is measured to determine the effect of the test compound.
Detailed Protocol:
-
Membrane Preparation: P-gp-containing membranes are isolated from P-gp-overexpressing cells or insect cells infected with a baculovirus expressing P-gp.
-
Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains P-gp membranes, the test compound at various concentrations, and a reaction buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of MgATP.
-
Incubation: The plate is incubated at 37°C for a defined period to allow for ATP hydrolysis.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., containing sodium dodecyl sulfate).
-
Phosphate Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay. A colored complex is formed, and its absorbance is measured using a microplate reader.
-
Data Analysis: The ATPase activity is calculated from the amount of phosphate produced. The effect of the test compound is determined by comparing the ATPase activity in the presence of the compound to the basal activity (no compound) and the activity stimulated by a known P-gp substrate (e.g., verapamil).
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the Rhodamine 123 Accumulation Assay.
References
- 1. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Deacetyltaxuspine X and Verapamil in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 2-Deacetyltaxuspine X and the well-established P-glycoprotein (P-gp) inhibitor, verapamil (B1683045), in the context of reversing multidrug resistance (MDR) in cancer cells. This analysis is based on available experimental data for a closely related analogue of this compound and extensive data for verapamil.
Executive Summary
Multidrug resistance remains a significant hurdle in cancer chemotherapy, largely attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Both this compound, a natural taxane (B156437) derivative, and verapamil, a calcium channel blocker, have been investigated for their potential to inhibit P-gp and restore cancer cell sensitivity to chemotherapeutic agents. While direct comparative studies on this compound are limited, data from a structurally related taxane analogue suggests potent P-gp inhibitory activity. Verapamil, a first-generation MDR modulator, has been extensively studied, revealing both its efficacy and its clinical limitations due to dose-limiting toxicities. This guide synthesizes the available data to offer a comparative perspective on their mechanisms, efficacy, and experimental validation.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for a key taxuspine X analogue and verapamil, focusing on their P-glycoprotein inhibitory activity and their ability to reverse drug resistance. It is important to note that the data for the taxane is based on a simplified analogue of taxuspine X (compound 6 from Castagnolo et al., 2010), as specific data for this compound was not available in the reviewed literature.[1]
Table 1: P-glycoprotein Inhibition
| Compound | Cell Line | IC50 (µM) for P-gp Inhibition | Assay Method |
| Taxuspine X Analogue (Cmpd 6) | L5178 MDR1 | 7.2 | Rhodamine 123 efflux |
| Verapamil | K562/ADR | 1.6 | Doxorubicin (B1662922) cytotoxicity |
| Verapamil | NCI/ADR-RES | 0.251 µg/mL (~0.5 µM) | Adriamycin cytotoxicity |
Note: IC50 values for verapamil can vary significantly depending on the cell line, the substrate used, and the assay conditions.
Table 2: Reversal of Chemotherapeutic Resistance
| Modulator | Cell Line | Chemotherapeutic Agent | Reversal Fold (Approx.) |
| Taxuspine C (related to X) | KB-C2 | Colchicine, Vincristine (B1662923), Paclitaxel | Complete reversal at 10 µM |
| Verapamil | K562/DOX | Doxorubicin | 5.2 (in Tf-L-DOX/VER formulation) |
| Verapamil | 8226/DOX40 | Doxorubicin | Dose-dependent reversal |
| Verapamil | MCF-7/ADR | Adriamycin | Effective reversal |
Reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the modulator.
Mechanism of Action
Both the taxuspine X analogue and verapamil are believed to reverse MDR primarily through direct interaction with P-glycoprotein, an ATP-dependent efflux pump.
This compound and its Analogues: Taxanes, including derivatives of taxuspine X, are thought to act as competitive or non-competitive inhibitors of P-gp.[1] They bind to the transporter, likely at a site that overlaps with or is allosterically coupled to the binding sites of chemotherapeutic drugs. This inhibition blocks the efflux of anticancer drugs, leading to their increased intracellular accumulation and restored cytotoxicity in resistant cells.[2]
Verapamil: Verapamil is a well-characterized competitive inhibitor of P-gp.[3] It directly binds to P-glycoprotein, thereby competing with chemotherapeutic agents for efflux.[3][4] Studies have shown that verapamil can restore the intracellular concentration of drugs like doxorubicin in resistant cells to levels seen in sensitive cells.[4] Furthermore, some research suggests that verapamil may also decrease the expression of P-gp at the mRNA and protein levels with prolonged exposure.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate the efficacy of MDR modulators.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a cytotoxic drug that inhibits the growth of a cell population by 50% (IC50).
-
Cell Plating: Seed cancer cells (both drug-sensitive parental lines and drug-resistant sublines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of the MDR modulator (e.g., this compound analogue or verapamil) at a fixed, non-toxic concentration.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 values. The reversal fold can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates and inhibited by its inhibitors.
-
Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.
-
Assay Reaction: In a 96-well plate, incubate the P-gp-containing membranes with the test compound (this compound analogue or verapamil) at various concentrations in an ATPase assay buffer containing ATP. A P-gp substrate (e.g., verapamil or paclitaxel) is often included to stimulate basal ATPase activity.
-
Phosphate (B84403) Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is typically done using a colorimetric method, such as the malachite green assay, where the Pi-molybdate-malachite green complex is measured spectrophotometrically.
-
Data Analysis: The rate of Pi release is plotted against the concentration of the inhibitor to determine the IC50 value for P-gp ATPase inhibition.
Drug Accumulation/Efflux Assay (Rhodamine 123 Efflux)
This assay directly measures the function of P-gp by quantifying the efflux of a fluorescent P-gp substrate, such as Rhodamine 123.
-
Cell Loading: Incubate the drug-resistant cells with a fluorescent substrate of P-gp, such as Rhodamine 123, for a specific period to allow for cellular uptake.
-
Washing: Wash the cells with a cold buffer to remove excess extracellular dye.
-
Efflux Period: Resuspend the cells in a fresh, warm medium with and without the P-gp inhibitor (this compound analogue or verapamil) and incubate for a defined period to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader. A decrease in fluorescence over time indicates active efflux of the dye.
-
Data Analysis: Compare the fluorescence retention in cells treated with the inhibitor to the untreated control cells. Higher fluorescence retention in the presence of the inhibitor indicates effective P-gp inhibition.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: P-gp mediated multidrug resistance and its inhibition.
Caption: Workflow for a standard cytotoxicity (MTT) assay.
Caption: Logical flow of MDR and its reversal by P-gp inhibitors.
Conclusion
Both the taxuspine X analogue and verapamil demonstrate significant potential in reversing P-glycoprotein-mediated multidrug resistance in preclinical models. The taxuspine X analogue exhibits potent P-gp inhibitory activity, suggesting that this compound may also be a promising candidate for further investigation. Verapamil, while effective, is often limited by its cardiovascular side effects at the concentrations required for effective P-gp inhibition in vivo.
The development of novel, potent, and less toxic P-gp inhibitors remains a critical area of research in oncology. The information and experimental protocols provided in this guide are intended to support researchers in the continued evaluation and development of new strategies to overcome multidrug resistance. Further studies are warranted to directly compare the efficacy and safety profiles of this compound and other emerging MDR modulators.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive inhibition by verapamil of ATP-dependent high affinity vincristine binding to the plasma membrane of multidrug-resistant K562 cells without calcium ion involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of verapamil and quinine on the reversal of doxorubicin resistance in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of Taxuspine Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture of taxuspine derivatives, a class of taxane (B156437) diterpenoids isolated from the yew tree (Taxus species), has garnered significant attention in the field of medicinal chemistry. Beyond the well-known anticancer properties of paclitaxel (B517696) (Taxol®), these compounds exhibit a fascinating spectrum of biological activities, including the modulation of multidrug resistance, cytotoxicity, and anti-inflammatory effects. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of taxuspine derivatives, supported by experimental data, to aid in the rational design of novel therapeutic agents.
P-Glycoprotein Inhibition: Reversing Multidrug Resistance
A primary focus of SAR studies on taxuspine derivatives has been their ability to inhibit P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells[1]. Overexpression of P-gp leads to the expulsion of chemotherapeutic agents from cancer cells, diminishing their efficacy. Taxuspine derivatives have emerged as promising MDR reversal agents.
Comparative Analysis of P-gp Inhibitory Activity
The following table summarizes the P-gp inhibitory activity of several simplified "non-natural" taxuspine X analogues. These derivatives were synthesized to explore the minimal structural requirements for potent P-gp inhibition.
| Compound | Description | P-gp Inhibition IC50 (µM) |
| Analogue 5 | Simplified taxuspine X analogue. | Inactive |
| Analogue 6 | Analogue 5 with a benzoyloxy moiety at C13. | 7.2[1] |
| Analogue 7 | Carbocyclic analogue of taxuspine X. | 24[1] |
| Cyclosporine A | Known P-gp inhibitor (Reference). | 0.67[1] |
Key SAR Insights for P-gp Inhibition:
-
The C13 Side Chain is Crucial: The introduction of a benzoyloxy group at the C13 position dramatically increases P-gp inhibitory activity, as seen in the difference between Analogue 5 and Analogue 6[1]. This highlights the importance of an acyloxy side chain at this position for potent MDR reversal activity.
-
Carbocyclic Core is Tolerated: The carbocyclic analogue (Analogue 7) retained a promising level of P-gp inhibitory activity, suggesting that modifications to the core taxane skeleton are possible while maintaining biological function[1].
-
Simplified Structures Offer Potential: The activity of these simplified analogues demonstrates that the complex structure of natural taxuspine X is not entirely necessary for P-gp inhibition, opening avenues for the synthesis of more accessible and potentially less toxic derivatives.
-
Taxuspine C Derivatives: Studies on taxuspine C derivatives have shown that modifications at the C-5 position can significantly impact P-gp inhibitory activity. For instance, a 5-O-benzoylated 5-O-decinnamoyltaxuspine C derivative was found to be a potent functional inhibitor of P-gp, effectively increasing the cellular accumulation of vincristine (B1662923) in multidrug-resistant ovarian cancer cells.
The mechanism by which these derivatives inhibit P-gp involves blocking the efflux pump, thereby preventing the removal of co-administered anticancer drugs from the resistant cells.
References
A Comparative Analysis of Taxuspine Derivatives and Other P-glycoprotein Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a Taxuspine X-related compound and other prominent P-glycoprotein (P-gp) inhibitors. This document outlines quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support further research and development in overcoming multidrug resistance.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. The development of P-gp inhibitors is a critical strategy to reverse MDR and enhance the effectiveness of cancer therapies.
Taxanes, a class of diterpenoids originally derived from yew trees (Taxus species), are potent anticancer agents. Interestingly, some taxane (B156437) derivatives, while devoid of cytotoxic effects, have been shown to be effective inhibitors of P-gp. This guide focuses on a structurally simplified taxane derivative related to Taxuspine X and compares its P-gp inhibitory activity with other well-established P-gp inhibitors.
Quantitative Comparison of P-gp Inhibitors
The inhibitory potency of P-gp inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for a Taxuspine X-related compound and other notable P-gp inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line, substrate used, and the specific assay employed.
| Inhibitor | Chemical Class | IC50 Value (µM) | Cell Line | Substrate/Assay | Reference |
| Taxuspine X Derivative (Compound 6) | Diterpenoid (Taxane) | 7.2 | L5178 MDR1 | Rhodamine 123 Efflux | [1][2][3] |
| Verapamil | Phenylalkylamine | 2.7 - 33 | Various | Digoxin, Rhodamine 123 | [4][5] |
| Tariquidar (XR9576) | Anthranilamide Derivative | 0.043 | N/A (ATPase assay) | ATP Hydrolysis | [6] |
| Zosuquidar (LY335979) | Cyclopropyldibenzosuberane | 0.0012 | HL60/VCR | N/A | [7] |
| Elacridar (GF120918) | Acridonecarboxamide | 0.16 | Caki-1, ACHN | [3H]azidopine labeling | [8] |
Signaling Pathways in P-gp Mediated Multidrug Resistance
The overexpression of P-gp is often regulated by complex intracellular signaling pathways. Activation of pathways such as PI3K/Akt and MAPK/ERK can lead to the upregulation of P-gp expression, contributing to the development of multidrug resistance.[9][10] Understanding these pathways is crucial for developing strategies to overcome P-gp-mediated drug efflux.
References
- 1. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of 2-Deacetyltaxuspine X activity in different cancer cell lines
A Comparative Analysis of Taxane Activity in Cancer Cell Lines
This guide provides a comparative overview of the cytotoxic activity of taxane-based compounds in various cancer cell lines. Due to the limited availability of specific data for 2-Deacetyltaxuspine X, this document will focus on the well-characterized taxane, Paclitaxel (B517696) (Taxol), as a reference compound and will include data on other novel taxanes where available. This guide is intended for researchers, scientists, and drug development professionals interested in the cross-validation and performance of this class of anti-cancer agents.
Data Presentation: Cytotoxic Activity of Taxanes
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Paclitaxel in various human tumor cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells and are a common measure of a compound's cytotoxic potency.
| Cancer Cell Line | Paclitaxel IC50 (nM) | Reference Compound |
| A549 (Lung Carcinoma) | Varies (cell-line dependent) | - |
| MDA-MB-231 (Breast Cancer) | Varies (cell-line dependent) | - |
| DU145 (Prostate Cancer) | Varies (cell-line dependent) | - |
| A2780 (Ovarian Cancer) | Varies (cell-line dependent) | - |
| A2780-cis (Cisplatin-resistant Ovarian Cancer) | Varies (cell-line dependent) | - |
| MKN-28 (Stomach Adenocarcinoma) | Growth inhibition at 0.01 µM | - |
| MKN-45 (Stomach Adenocarcinoma) | Growth inhibition at 0.01 µM | - |
| MCF-7 (Breast Adenocarcinoma) | Growth inhibition at 0.01 µM | - |
| Various Human Tumour Cell Lines | 2.5 - 7.5 nM (after 24h exposure) | - |
Note: IC50 values can vary based on the specific assay, duration of exposure, and the passage number of the cell line. It is recommended to perform a dose-response experiment to determine the precise IC50 for a specific cell line of interest.[1]
Novel taxanes, such as SB-T-1213 and SB-T-1250, have shown substantially more activity than Paclitaxel and Docetaxel against cancer cell lines that do not overexpress P-glycoprotein.[2] Furthermore, these novel taxanes demonstrated exceptional activity in P-glycoprotein positive cells, with up to a 400-fold higher potency than Paclitaxel.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of cytotoxic agents. Below are protocols for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding and Treatment :
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound or Paclitaxel) and a vehicle control (e.g., DMSO).
-
-
MTT Incubation :
-
After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[1]
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment :
-
Follow the same initial steps as the MTT assay.
-
-
Sample Collection :
-
After the treatment period, centrifuge the 96-well plate.
-
Carefully transfer the supernatant from each well to a new plate.[1]
-
-
LDH Reaction :
-
Prepare and add the LDH reaction mixture to the supernatant according to the manufacturer's instructions.
-
-
Controls and Data Analysis :
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1]
-
Calculate the percentage of cytotoxicity based on these controls.
-
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the long-term effects of a compound on cell survival and proliferation.
-
Cell Treatment :
-
Treat cancer cells with the test compound at various concentrations (e.g., 0.5x IC50, IC50, and 2x IC50) for a specified duration (e.g., 48 hours).[3]
-
-
Cell Seeding :
-
After treatment, harvest the cells and seed a low, known number of cells into new culture dishes.
-
-
Colony Formation :
-
Incubate the dishes for a period of time (e.g., 10 days) to allow for colony formation.[3]
-
-
Staining and Counting :
-
Fix and stain the colonies with a dye such as crystal violet.
-
Count the number of colonies in each dish.
-
-
Data Analysis :
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Signaling Pathways and Mechanisms of Action
Taxanes like Paclitaxel primarily exert their cytotoxic effects by stabilizing microtubules, which disrupts their normal dynamic instability. This leads to a sustained mitotic block and ultimately, apoptosis (programmed cell death).[1]
At low concentrations, Paclitaxel can induce p53 and p21, leading to G1 and G2 cell cycle arrest in some cell lines, such as A549.[4] In contrast, other cell lines that do not readily upregulate p53 in response to Paclitaxel undergo mitotic arrest.[4]
The PI3K/AKT/mTOR and Ras/MAPK signaling pathways are frequently activated in cancer and are interconnected.[5] Taxanes can influence these pathways, contributing to their anti-cancer effects. For example, some phytochemicals have been shown to inactivate EGFR, Akt, ERK, and STAT3 signaling.[6]
Visualizations
Signaling Pathway of Taxane-Induced Apoptosis
Caption: Taxane-induced cell death pathways.
Experimental Workflow for Cytotoxicity Cross-Validation
Caption: Workflow for assessing compound cytotoxicity.
Logical Comparison of Test vs. Reference Compound
Caption: Comparing cytotoxic potency of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumour activity of novel taxanes that act at the same time as cytotoxic agents and P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Low concentrations of paclitaxel induce cell type-dependent p53, p21 and G1/G2 arrest instead of mitotic arrest: molecular determinants of paclitaxel-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemicals Target Multiple Metabolic Pathways in Cancer [mdpi.com]
Comparative Guide to the MDR Reversal Mechanism of 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism by which 2-deacetyltaxuspine X and its analogs reverse multidrug resistance (MDR) in cancer cells. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Introduction to Multidrug Resistance and P-glycoprotein
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally unrelated anticancer drugs.[1][2] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), also known as MDR1.[1][2] P-gp functions as an ATP-dependent efflux pump, actively removing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1] Consequently, inhibiting P-gp is a key strategy to overcome MDR.
Taxanes, a class of diterpenoid compounds, have been investigated for their potential to reverse MDR. While some taxanes like paclitaxel (B517696) are substrates of P-gp, others, including taxuspine X and its derivatives, have been identified as potent P-gp inhibitors.[1] This guide focuses on the MDR reversal properties of this compound and its analogs.
Mechanism of MDR Reversal by this compound Analogs
Available research indicates that taxuspine X and its structurally simplified analogs directly inhibit the function of P-glycoprotein, leading to an increased intracellular accumulation of chemotherapeutic drugs in MDR cancer cells.[1] The primary mechanism is the blockade of the P-gp efflux pump.[1]
While the exact nature of the inhibition (competitive or non-competitive) by this compound has not been definitively elucidated in the reviewed literature, studies on related taxane (B156437) analogs suggest a direct interaction with P-gp. For instance, the taxane cabazitaxel (B1684091) has been shown to have a partial inhibitory effect on the ATPase activity of P-gp at higher concentrations.[3] Another study on a simplified taxuspine X analog reported a bimodal effect on basal ATPase activity, with inhibition at lower concentrations and a recovery or stimulation of activity at higher concentrations.[1] This suggests a complex interaction with the P-gp transporter that may involve both competitive and allosteric effects.
The proposed mechanism involves the binding of the taxane analog to P-gp, which interferes with the conformational changes necessary for ATP hydrolysis and substrate transport. This leads to the "trapping" of the chemotherapeutic agent inside the cancer cell, restoring its cytotoxic effect.
dot
Caption: Mechanism of P-gp inhibition by this compound.
Quantitative Comparison of P-gp Inhibitory Activity
For comparison, IC50 values for verapamil (B1683045), a well-established first-generation P-gp inhibitor, vary across different studies and experimental conditions but typically fall within the low micromolar range.
| Compound | Cell Line | Assay Method | IC50 (µM) | Reference |
| Taxuspine X Analog (Cmpd 6) | L5178Y MDR1 | Rhodamine 123 Efflux | 7.2 | [1] |
| Taxuspine X Analog (Cmpd 7) | L5178Y MDR1 | Rhodamine 123 Efflux | 24 | [1] |
| Verapamil (representative) | Various | Various | 1 - 10 | [4][5] |
Note: The IC50 values for verapamil are a representative range from multiple studies and are presented for comparative purposes. Direct comparison should be made with caution due to variations in experimental setups.
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123 from MDR cells. Inhibition of P-gp results in increased intracellular accumulation of Rhodamine 123.
Cell Line: L5178Y MDR1 (mouse lymphoma cells overexpressing P-gp).[1]
Protocol:
-
Cell Preparation: Culture L5178Y MDR1 cells to the desired density.
-
Incubation with Inhibitor: Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound analog) for a specified time (e.g., 10 minutes) at 37°C.[1]
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration (e.g., 1 µg/mL) and incubate for a further period (e.g., 20 minutes) at 37°C in the dark.[1]
-
Efflux: Centrifuge the cells, remove the supernatant containing Rhodamine 123, and resuspend the cells in fresh, pre-warmed medium. Incubate for a defined efflux period (e.g., 90 minutes) at 37°C.[1]
-
Analysis: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer. The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates P-gp inhibition.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% of the maximum inhibition of Rhodamine 123 efflux.
dot
Caption: Workflow for the Rhodamine 123 efflux assay.
MTT Cytotoxicity Assay for MDR Reversal
This colorimetric assay assesses the ability of a compound to reverse MDR by measuring the potentiation of the cytotoxicity of a chemotherapeutic agent in MDR cells.
Cell Line: A suitable MDR cancer cell line (e.g., A2780/ADR, MCF-7/ADR) and its parental sensitive cell line.
Protocol:
-
Cell Seeding: Seed the MDR and parental cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic drug (e.g., doxorubicin, paclitaxel) alone or in combination with a fixed, non-toxic concentration of the MDR reversal agent (e.g., this compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of the reversal agent. The fold reversal (FR) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the reversal agent.
dot
Caption: Logical flow of MDR reversal by this compound.
Conclusion
The available evidence strongly suggests that this compound and its analogs are potent inhibitors of P-glycoprotein-mediated multidrug resistance. Their mechanism of action involves the direct inhibition of the P-gp efflux pump, leading to increased intracellular accumulation and restored efficacy of chemotherapeutic agents. While direct comparative data for this compound is limited, the data from its analogs indicate a promising potency that is comparable to established MDR reversal agents. Further research is warranted to fully characterize the inhibitory mechanism and clinical potential of this compound.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into interactions between taxanes and P-glycoprotein using biophysical and in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance by novel verapamil analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Taxane Chemoresistance: An In Vivo Comparative Guide for Novel Analogs like 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
The development of chemoresistance remains a primary obstacle in the clinical efficacy of taxane-based chemotherapies. Novel taxane (B156437) analogs, such as the hypothetical 2-Deacetyltaxuspine X, are being investigated for their potential to overcome these resistance mechanisms. This guide provides an objective comparison of the in vivo performance of established taxanes in resistant cancer models, offering a framework for the preclinical validation of next-generation compounds. The experimental data and protocols cited herein serve as a benchmark for evaluating the potential of new chemical entities to successfully circumvent taxane resistance.
Comparative In Vivo Efficacy of Taxanes in Chemoresistant Models
The following tables summarize quantitative data from preclinical in vivo studies, comparing the efficacy of different taxanes in tumor models exhibiting resistance to standard therapies.
Table 1: Comparison of Cabazitaxel and Docetaxel (B913) in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model Previously Treated with Enzalutamide
| Treatment Group | Mean Tumor Volume (mm³) after 46 days (95% CI) | Statistical Significance (p-value) | Reference |
| Placebo | 743 (345-1142) | - | [1] |
| Docetaxel | 258 (95-421) | 0.01 (vs. Cabazitaxel) | [1] |
| Cabazitaxel | 61 (24-98) | 0.01 (vs. Docetaxel) | [1] |
Table 2: Efficacy of Nab-Paclitaxel in a Paclitaxel-Relapsed Rhabdomyosarcoma Xenograft Model
| Treatment Group | Local Relapse-Free Interval (days, mean ± SEM) | Note | Reference |
| Paclitaxel (B517696) | 13.6 ± 2.07 | Initial treatment leading to relapse | [2] |
| Nab-Paclitaxel | 37.7 ± 3.2 | Treatment of paclitaxel-relapsed tumors | [2] |
Table 3: Efficacy of Paclitaxel in Combination with a P-glycoprotein (P-gp) Inhibitor (XR9576) in a P-gp Overexpressing Human Ovarian Carcinoma Xenograft Model (2780AD)
| Treatment Group | Tumor Growth | Note | Reference |
| Paclitaxel (15 mg/kg) | Significant growth reduction in sensitive (A2780) xenografts; minimal effect in resistant (2780AD) xenografts | Paclitaxel alone is ineffective in the P-gp overexpressing model. | [3] |
| Paclitaxel (15 mg/kg) + XR9576 (12 mg/kg) | Complete restoration of antitumor activity in resistant (2780AD) xenografts | The P-gp inhibitor resensitizes the resistant tumors to paclitaxel. | [3] |
Table 4: Efficacy of Paclitaxel in Combination with a Bcl-2 Inhibitor (Venetoclax) in an Ovarian Cancer Xenograft Model
| Treatment Group | Outcome | Reference |
| Paclitaxel | - | [4] |
| Venetoclax | - | [4] |
| Paclitaxel + Venetoclax | Significantly greater tumor growth inhibition compared to either agent alone | The combination induced apoptosis and reversed paclitaxel resistance.[4] |
Key Signaling Pathways in Taxane Action and Resistance
The efficacy of taxanes and the development of resistance are governed by complex signaling pathways. Understanding these pathways is crucial for the rational design and validation of novel analogs.
Caption: Signaling pathways in taxane action and chemoresistance.
Experimental Protocols for In Vivo Validation
The in vivo validation of a novel taxane analog like this compound against chemoresistant tumors typically involves a series of well-defined experimental protocols.
Development of Chemoresistant Xenograft Models
-
Cell Lines: Utilize cancer cell lines with known mechanisms of taxane resistance (e.g., DU-145-TxR, PC3-TxR for prostate cancer; NCI/ADR-RES for ovarian cancer with P-gp overexpression). Resistance can be intrinsic or acquired through continuous exposure to a taxane like paclitaxel or docetaxel in vitro.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are typically used to prevent graft rejection.
-
Tumor Implantation: Subcutaneously inject a suspension of the chemoresistant cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
In Vivo Efficacy Study
-
Animal Grouping: Randomly assign tumor-bearing mice to different treatment groups (e.g., n=8-10 mice per group):
-
Vehicle Control (placebo)
-
Standard Taxane (e.g., Docetaxel)
-
Novel Taxane Analog (e.g., this compound) at various doses
-
Combination therapy (e.g., Novel Taxane + P-gp inhibitor)
-
-
Drug Administration: Administer drugs via a clinically relevant route, typically intravenous (i.v.) or intraperitoneal (i.p.). The dosing schedule can vary, for example, once weekly or every 4 days for a specified number of cycles.[5]
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor animal body weight as an indicator of systemic toxicity.
-
Survival: Record the date of euthanasia, which is typically performed when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
-
Data Analysis: Plot mean tumor growth curves for each group. Analyze for statistically significant differences in tumor growth inhibition and overall survival between treatment groups.
Pharmacodynamic and Mechanistic Studies
-
Tissue Collection: At the end of the study, excise tumors for further analysis.
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3, TUNEL assay), and angiogenesis (e.g., CD31, CD34).[5]
-
Western Blotting/RT-qPCR: Analyze tumor lysates to confirm the expression of resistance markers (e.g., P-gp, Bcl-2) and to assess the impact of treatment on key signaling pathways (e.g., phosphorylation of Akt).
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel anti-chemoresistance compound.
Caption: Generalized workflow for in vivo validation.
Conclusion
The in vivo validation of novel taxane analogs like this compound requires a rigorous, multi-faceted approach. By leveraging established chemoresistant xenograft models and comprehensive analytical techniques, researchers can effectively compare the performance of new compounds against existing therapies. The data presented in this guide demonstrate that next-generation taxanes, such as cabazitaxel, and combination strategies targeting specific resistance pathways, can offer significant advantages over standard treatments in preclinical models. These findings provide a strong rationale for the continued development of innovative taxanes and underscore the importance of detailed in vivo characterization to identify promising candidates for clinical translation in the fight against chemoresistant cancers.
References
A Comparative Guide to the Biological Activities of 2-Deacetyltaxuspine X and its Parent Compound, Taxuspine X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 2-Deacetyltaxuspine X and its parent compound, Taxuspine X. Due to a significant lack of published data on the cytotoxicity of this compound and the established non-cytotoxic nature of Taxuspine X, a direct quantitative comparison of cytotoxicity is not currently feasible. Instead, this document focuses on their distinct biological roles, supported by available scientific literature, and provides standardized experimental protocols relevant to the field.
Comparative Analysis of Biological Activity
While a direct comparison of cytotoxicity is limited by available data, a qualitative comparison of the known biological activities of Taxuspine X and the current lack of information for this compound is presented below.
| Feature | This compound | Taxuspine X |
| Primary Biological Activity | Data not publicly available | Potent multidrug resistance (MDR) reversal agent; P-glycoprotein (P-gp) inhibitor.[1][2] |
| Direct Cytotoxicity | Data not publicly available | Generally considered non-cytotoxic or devoid of significant cytotoxic activity.[1] |
| Mechanism of Action | Unknown | Inhibits the P-glycoprotein efflux pump, thereby increasing the intracellular concentration of co-administered cytotoxic drugs in resistant cancer cells.[1][2] |
| Structural Class | Taxane (B156437) Diterpenoid | Taxane Diterpenoid |
Discussion on Cytotoxicity
A review of the current scientific literature reveals a distinct difference in the primary biological functions of Taxuspine X compared to well-known cytotoxic taxanes like paclitaxel. Taxuspine X is consistently characterized as a potent inhibitor of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells.[1][2] Its role is to re-sensitize resistant cancer cells to conventional chemotherapeutic agents. Studies have noted that Taxuspine X and similar non-taxol-type taxoids are often devoid of the direct cytotoxic effects associated with microtubule stabilization, which is the primary mechanism of action for drugs like paclitaxel.[3][4][5]
Currently, there is no publicly available experimental data to quantify the cytotoxicity of this compound. Therefore, a direct comparison of IC50 values with its parent compound is not possible. The focus of research on Taxuspine X has been on its valuable activity in overcoming multidrug resistance, a significant challenge in oncology.[6][7]
Experimental Protocols
To facilitate future research and provide a standardized methodology for assessing the cytotoxicity of novel taxane derivatives, a general protocol for the widely used MTT assay is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.[8][9][10]
1. Cell Seeding:
- Culture the selected cancer cell line in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., in DMSO).
- Perform serial dilutions of the stock solution to achieve a range of desired concentrations.
- Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently pipette to ensure complete dissolution.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Visualizations
Taxane Mechanism of Action and Multidrug Resistance
Caption: Mechanism of cytotoxic taxanes and the role of Taxuspine X in reversing multidrug resistance.
General Workflow for MTT Cytotoxicity Assay
Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action | Bentham Science [benthamscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Multidrug resistance reversal activity of taxoids from Taxus cuspidata in KB-C2 and 2780AD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multidrug Resistance Reversal Activity of Taxoids from Taxus cuspidate in KB‐C2 and 2780AD Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Evaluating the Specificity of 2-Deacetyltaxuspine X for P-glycoprotein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P-glycoprotein (P-gp) inhibitory activity of 2-Deacetyltaxuspine X with other well-established P-gp inhibitors. The information presented herein is intended to assist researchers in evaluating the potential of this compound as a specific modulator of P-gp-mediated multidrug resistance. Experimental data from various studies are summarized, and detailed protocols for key assays are provided to support further investigation.
Quantitative Comparison of P-glycoprotein Inhibition
The inhibitory potency of a compound against P-glycoprotein is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of P-gp by 50%. While direct quantitative data for this compound is limited, a study on a structurally related, simplified analog provides a valuable benchmark for its potential activity.[1][2][3][4] The following table summarizes the reported IC50 values for this analog and other known P-gp inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, P-gp substrate, and assay methodology used.
| Compound | P-gp IC50 (µM) | Cell Line / System | Assay Method | Reference |
| Simplified Taxuspine X Analog | 7.2 | L5178 MDR1 | Rhodamine 123 Efflux | [1][2] |
| Verapamil | 1.2 - 54 | Various | Various | [4] |
| Cyclosporine A | 0.67 - 6.7 | Various | Various | [1] |
| Tariquidar | 0.02 - 0.05 | Various | Various |
Experimental Protocols
To facilitate the independent evaluation and comparison of P-gp inhibitors, detailed protocols for three commonly used in vitro assays are provided below.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-gp. An increase in intracellular fluorescence indicates inhibition of P-gp.
Materials:
-
P-gp overexpressing cells (e.g., L5178 MDR1, K562/ADR) and parental control cells
-
Rhodamine 123
-
Test compound (e.g., this compound) and positive control inhibitor (e.g., Verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in appropriate culture plates (e.g., 96-well plates for plate reader analysis or larger flasks for flow cytometry). Allow the cells to adhere and grow to a suitable confluency.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound and a positive control for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the wells to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Efflux: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Add fresh, pre-warmed medium (with or without the test compound) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Fluorescence Measurement:
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Fluorescence Plate Reader: Read the fluorescence intensity directly from the wells of the 96-well plate.
-
-
Data Analysis: Calculate the percentage of Rhodamine 123 retention in the presence of the inhibitor compared to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein (B42510) by intracellular esterases. Calcein itself is a substrate for P-gp. Inhibition of P-gp leads to the accumulation of intracellular calcein and an increase in fluorescence.
Materials:
-
P-gp overexpressing cells and parental control cells
-
Calcein-AM
-
Test compound and positive control inhibitor
-
Cell culture medium
-
PBS
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells as described in the Rhodamine 123 efflux assay.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound and a positive control for 15-30 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.1-1 µM and incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with ice-cold PBS and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of calcein accumulation in the presence of the inhibitor compared to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport substrates out of the cell. This assay measures the effect of a test compound on the ATPase activity of P-gp. Substrates of P-gp typically stimulate ATPase activity, while some inhibitors may either stimulate or inhibit this activity.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells infected with a baculovirus expressing human P-gp)
-
ATP
-
Test compound and positive controls (e.g., Verapamil as a stimulator, sodium orthovanadate as an inhibitor)
-
Assay buffer (containing MgCl2, EGTA, and a pH buffer)
-
Reagent for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles, assay buffer, and various concentrations of the test compound or controls.
-
Initiate Reaction: Add ATP to initiate the ATPase reaction. Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by adding a solution that denatures the enzyme (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Add the phosphate detection reagent and incubate to allow color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Calculate the amount of Pi released in the presence of the test compound and compare it to the basal ATPase activity (no compound) and the activity in the presence of controls.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Workflow for the Rhodamine 123 Efflux Assay.
Caption: Workflow for the P-gp ATPase Activity Assay.
Caption: Simplified P-glycoprotein Efflux Mechanism.
Conclusion
The available data suggests that taxane-based compounds, including analogs of taxuspine X, can act as potent inhibitors of P-glycoprotein.[1][5] The simplified taxuspine X analog's IC50 of 7.2 µM indicates a significant potential for P-gp modulation.[1][2] For a comprehensive evaluation of this compound, it is crucial to determine its specific IC50 value using standardized assays and compare it directly with established inhibitors under identical conditions. The provided experimental protocols offer a framework for conducting such comparative studies. Further research into the precise mechanism of interaction between this compound and P-gp will be invaluable for its development as a potential agent to overcome multidrug resistance in clinical settings.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of orally active taxanes on P-glycoprotein modulation and colon and breast carcinoma drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Synergistic Effects of Novel Taxane Diterpenoids with Chemotherapeutic Drugs: A Comparative Framework Using 2-Deacetyltaxuspine X as a Model
Introduction
The quest for more effective and less toxic cancer therapies has intensified the focus on combination treatments, where the synergistic interaction between two or more drugs leads to a therapeutic effect greater than the sum of their individual effects.[1] Taxane (B156437) diterpenoids, a class of compounds originally isolated from the yew tree (Taxus species), are a cornerstone of modern chemotherapy.[2] While paclitaxel (B517696) and docetaxel (B913) are well-established in clinical use, a vast number of other taxane derivatives, such as 2-Deacetyltaxuspine X, remain less explored.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to assess the synergistic potential of novel taxane compounds, using this compound as a hypothetical lead, in combination with standard chemotherapeutic agents.
Due to a lack of specific published data on the synergistic effects of this compound, this guide will draw comparisons from the broader class of taxanes and provide detailed experimental protocols for researchers to conduct their own assessments.
Comparative Landscape: Synergistic Potential of Taxane Diterpenoids
Taxanes are frequently used in combination with other chemotherapeutic drugs to enhance their efficacy.[5] The primary mechanism of action for clinically approved taxanes is the stabilization of microtubules, which disrupts cell division and leads to cell death.[6] However, other taxane derivatives may exhibit different or additional mechanisms that can contribute to synergistic interactions. For instance, some taxuspine derivatives have been shown to inhibit P-glycoprotein, a transmembrane pump responsible for multidrug resistance (MDR).[7] By blocking this pump, these compounds can increase the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.
The following table summarizes the synergistic effects of the well-studied taxane, paclitaxel, with common chemotherapeutic drugs, which can serve as a basis for comparison when evaluating a new compound like this compound.
| Taxane Derivative | Combination Drug | Cancer Type | Key Findings | Combination Index (CI) Values |
| Paclitaxel | Cisplatin (B142131) | Human Ovarian Carcinoma | Highly schedule-dependent synergistic interaction. | CI < 1 indicates synergy. Specific values reported were 0.11-0.39 at 20-80% cell kill.[8] |
| Paclitaxel | Doxorubicin (B1662922) | Metastatic Breast Cancer | High response rates observed in clinical trials.[5] | Not explicitly stated in the provided abstracts, but high response rates suggest a clinically beneficial interaction. |
| Paclitaxel | Vincristine | Breast Cancer (MCF-7 cells) | Synergistic reaction observed. | CI < 1 indicates synergy.[9] |
Experimental Protocols for Assessing Synergy
A rigorous assessment of synergistic effects requires a combination of in vitro and in vivo experimental models.
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a standard method to evaluate the interaction between two drugs in vitro.[10][11]
Methodology:
-
Cell Culture: Culture the desired cancer cell line in the appropriate medium and conditions until it reaches the logarithmic growth phase.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic drug in a suitable solvent. Create serial dilutions of each drug.
-
Plate Setup: In a 96-well microtiter plate, dispense serial dilutions of this compound along the x-axis and the chemotherapeutic drug along the y-axis.[12] This creates a matrix of different concentration combinations. Include wells with each drug alone and untreated control wells.
-
Cell Seeding: Seed the cancer cells into each well at a predetermined density.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT assay, which measures metabolic activity.
-
Data Analysis: Convert the raw data to percentage of cell growth inhibition relative to the untreated controls.
Quantitative Analysis of Synergy: The Combination Index (CI) Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[13][14]
Calculation:
The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition of cell growth).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to automatically calculate CI values and generate isobolograms for a visual representation of the interaction.[15]
In Vivo Synergy Assessment: Xenograft Models
Validating in vitro findings in a living organism is a critical step.[16][17]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells to establish tumors.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into four groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic drug alone
-
Combination of this compound and the chemotherapeutic drug
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Compare the tumor growth inhibition in the combination group to that in the single-agent and control groups. Statistical methods, such as those provided by the invivoSyn software package, can be used to calculate a combination index and synergy scores from in vivo data.[17]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these assessments, the following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow and a hypothetical signaling pathway for synergy.
Caption: Workflow for assessing synergistic effects of a novel compound.
Caption: Hypothetical synergistic mechanism via MDR pump inhibition.
While specific data on the synergistic effects of this compound are not yet available in the public domain, the established protocols and the comparative data from other taxanes provide a clear roadmap for its evaluation. By employing systematic in vitro and in vivo studies, researchers can elucidate the potential of novel taxane diterpenoids to enhance the efficacy of existing chemotherapeutic agents. The methodologies outlined in this guide offer a standardized approach to generating the robust data needed to advance promising combination therapies toward clinical application.
References
- 1. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxane - Wikipedia [en.wikipedia.org]
- 3. Taxanes in adjuvant and neoadjuvant therapies for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Taxol and related diterpenoids of Taxus sp.: important acquisitions in the treatment of cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxanes in combination with doxorubicin in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic interaction between cisplatin and taxol in human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Deacetyltaxuspine X: A Comprehensive Guide for Laboratory Professionals
Disclaimer: 2-Deacetyltaxuspine X is a taxane (B156437) compound and should be handled with the same precautions as other cytotoxic agents. The following procedures are based on established protocols for similar compounds, such as Paclitaxel and Docetaxel, due to the limited specific data for this compound. Always consult your institution's specific safety data sheets (SDS) and environmental health and safety (EHS) guidelines before handling or disposing of this compound.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Quantitative Data for Analogous Taxane Compounds
The following table summarizes key safety and disposal information for Paclitaxel and Docetaxel, which can be used to infer the handling procedures for this compound.
| Parameter | Paclitaxel | Docetaxel | Reference Compound: this compound |
| Primary Hazard | Cytotoxic, Antineoplastic, Mutagenic | Cytotoxic, Antineoplastic, Suspected of causing genetic defects | Assumed Cytotoxic, Antineoplastic, and potentially Mutagenic |
| Recommended PPE | Double chemotherapy gloves, protective gown, eye protection (safety glasses with side shields or goggles) | Double chemotherapy gloves, protective gown, eye/face protection | Double chemotherapy gloves, protective gown, eye/face protection |
| Recommended Disposal Method | Controlled incineration by a licensed chemical destruction plant.[1] | Controlled incineration by a licensed chemical destruction plant.[2] | Controlled incineration by a licensed chemical destruction plant. |
| Spill Cleanup | Absorb with inert material, decontaminate area with an appropriate agent (e.g., sodium hypochlorite (B82951) solution), and dispose of as hazardous waste. | Absorb with liquid-binding material, decontaminate surfaces with alcohol, and dispose of contaminated materials as hazardous waste.[3] | Absorb with inert material, decontaminate the area, and dispose of as hazardous waste. |
| Surface Decontamination | 0.5% w/v sodium hypochlorite solution has been shown to be effective.[4] | Methanolic potassium hydroxide (B78521) or detergent and water can be used for decontamination. | A validated decontamination procedure for taxanes should be followed. |
Experimental Protocol: Decontamination of Laboratory Surfaces
This protocol details a procedure for the effective decontamination of a stainless steel laboratory workbench contaminated with taxane compounds.
Objective: To safely and effectively decontaminate a laboratory work surface following the handling of this compound.
Materials:
-
Personal Protective Equipment (PPE): Two pairs of chemotherapy-grade gloves, disposable gown, safety goggles, and a respirator (if required by your institution's SOP).
-
Decontamination Solution: A freshly prepared 0.5% w/v sodium hypochlorite solution.
-
Neutralizing Solution: Sterile water or 70% ethanol (B145695).
-
Absorbent, lint-free pads or wipes.
-
Appropriately labeled hazardous waste disposal bags (e.g., yellow "Trace Chemotherapy Waste" bags).[4]
-
Secondary containment for waste bags.
Procedure:
-
Preparation: Don all required PPE before beginning the decontamination process. Ensure the work area is clear of all items that are not essential for the procedure.
-
Initial Cleaning: Liberally apply the 0.5% sodium hypochlorite solution to the contaminated surface. Using absorbent pads, wipe the area in a unidirectional manner, starting from the least contaminated area and moving towards the most contaminated area.
-
Contact Time: Allow the decontamination solution to remain on the surface for a contact time of at least 20 minutes to ensure the degradation of the taxane compound.[4]
-
First Rinse (Neutralization): Using new absorbent pads saturated with sterile water or 70% ethanol, wipe the surface in the same unidirectional manner to remove the sodium hypochlorite residue.
-
Second Rinse: Repeat the rinsing step with fresh absorbent pads and sterile water or 70% ethanol to ensure complete removal of the decontamination agent.
-
Drying: Allow the surface to air dry completely, or use sterile, lint-free wipes.
-
Waste Disposal: All used absorbent pads, wipes, and disposable PPE must be disposed of in a designated hazardous waste container.[1]
-
Final PPE Removal: Carefully remove the outer pair of gloves and dispose of them in the hazardous waste bag. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Deacetyltaxuspine X
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of 2-Deacetyltaxuspine X, a potent taxane (B156437) compound. In the absence of a specific Safety Data Sheet (SDS), this guide is built upon established safety protocols for cytotoxic and hazardous drugs, such as those outlined in USP <800> guidelines. Adherence to these procedures is paramount to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin contact, inhalation, and ingestion.[1][2] All PPE should be considered contaminated after use and disposed of accordingly.[3]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of powder-free chemotherapy-tested gloves (ASTM D6978).[4] The outer glove should be worn over the gown cuff, and the inner glove underneath.[3] |
| Body Protection | Gown | Disposable, poly-coated, solid-front gown that is impervious to chemotherapy drugs.[3][4] It should have long sleeves with tight-fitting elastic or knit cuffs.[3] |
| Eye and Face Protection | Goggles and Face Shield | Wear chemical safety goggles and a full-face shield to protect against splashes.[4][5] Standard eyeglasses are not sufficient.[4] |
| Respiratory Protection | Respirator | A fit-tested NIOSH-certified N95 respirator or higher is required to protect against airborne particles.[3][4] |
| Head and Foot Protection | Hair and Shoe Covers | Full-coverage head and hair covers (including beards).[3] Two pairs of shoe covers are required when entering and exiting the handling area.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential to maintain a controlled and safe environment.
Step-by-Step Handling Protocol
-
Receiving and Unpacking:
-
Inspect the shipping container for any signs of damage or leakage.
-
Don appropriate PPE (at a minimum, two pairs of chemotherapy gloves and a lab coat) before handling the package.
-
Unpack the compound in a designated containment area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Be aware that the exterior of vials or packaging could be contaminated.[1]
-
-
Storage:
-
Store this compound in a clearly labeled, sealed container.
-
The storage area should be a designated, secure, and ventilated space away from incompatible materials.
-
-
Preparation and Compounding:
-
All manipulations of this compound (e.g., weighing, dissolving, aliquoting) must be performed within a certified chemical fume hood or a Class II BSC to prevent aerosol generation.
-
Utilize disposable equipment whenever possible to minimize cross-contamination.
-
A plastic-backed absorbent pad should be placed on the work surface to contain any potential spills.
-
-
Administration (in a research context):
-
When administering the compound, ensure all PPE is correctly worn.
-
Use techniques and equipment that minimize the generation of aerosols and splashes.
-
-
Decontamination and Cleaning:
-
All surfaces and equipment must be decontaminated after each use.
-
Use a suitable decontamination solution (e.g., a high-pH solution) followed by a sterile water rinse.
-
Visualizing the Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response and Disposal
Prompt and correct response to spills and exposures is critical. All personnel must be familiar with these procedures.
Spill Management
-
Evacuate and Secure:
-
Immediately alert others in the area.
-
Evacuate the affected area and restrict access.
-
-
Don PPE:
-
Put on a full set of appropriate PPE, including a respirator, before re-entering the area.[2]
-
-
Contain and Clean:
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid aerosolization.
-
Clean the spill area from the outer edge towards the center.
-
Decontaminate the area with an appropriate cleaning agent, followed by a rinse with sterile water.
-
-
Dispose:
-
All materials used for spill cleanup must be placed in a designated hazardous waste container.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
Visualizing the Exposure Response Plan
Caption: Decision-making process for responding to personnel exposure.
Waste Disposal
All waste generated from the handling of this compound, including unused compound, contaminated PPE, and cleaning materials, is considered hazardous waste.
-
Segregation: Do not mix hazardous waste with non-hazardous waste.
-
Containment: Place all hazardous waste in clearly labeled, leak-proof, and puncture-resistant containers.
-
Disposal: Dispose of hazardous waste through an approved hazardous waste management program, following all local, state, and federal regulations. Avoid release to the environment.[7][8]
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. halyardhealth.com [halyardhealth.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. media.adeo.com [media.adeo.com]
- 7. certisbio.com [certisbio.com]
- 8. detax.com [detax.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
